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(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide Documentation Hub

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  • Product: (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide: A Technical Guide

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide (Molecular Formula: C₁₂H₁₅N₃O) is a highly functionalized, chiral building block derived from L-alanine. In modern medicinal chemistry, the strategic assembly of molecular fragments dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. This specific molecule integrates three critical pharmacophoric elements: a primary amine for orthogonal functionalization, an N-methylated tertiary amide for precise conformational control, and a 3-cyanobenzyl group that enhances metabolic stability while providing a versatile handle for late-stage derivatization.

This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating experimental protocol for its synthesis and characterization.

Physicochemical Profiling & Pharmacological Causality

The physicochemical properties of a building block directly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API). The data below outlines the core metrics of this compound and the causality behind its structural design.

PropertyValueCausality / Pharmacological Implication
Molecular Weight 217.27 g/mol Well within Lipinski's Rule of 5 (<500 Da); ideal for fragment-based drug discovery (FBDD) without inflating the final API mass.
Calculated LogP ~1.5Provides optimal lipophilicity for oral bioavailability and cellular membrane permeability.
Topological PSA 70.12 ŲA tPSA < 140 Ų indicates excellent potential for passive gastrointestinal absorption and cellular penetration.
H-Bond Donors 1N-methylation eliminates one hydrogen bond donor, reducing the desolvation penalty during membrane transit.
H-Bond Acceptors 3The amide oxygen, primary amine, and nitrile nitrogen provide multiple distinct vectors for target-protein engagement.
Rotatable Bonds 4Low count minimizes the conformational entropy penalty upon binding to a target receptor or enzyme pocket.
pKa (Amine) ~8.3Ensures the primary amine is predominantly protonated at physiological pH (7.4), enabling critical ionic interactions (e.g., salt bridges).

Mechanistic Insights: The Tripartite Pharmacophore

As a Senior Application Scientist, it is critical to understand why this specific structural combination is utilized rather than just how to use it.

The "Magic Methyl" and Conformational Control: Standard secondary amides exist predominantly in the trans conformation due to steric constraints. However, the N-methylation of the amide bond in this scaffold fundamentally alters its conformational landscape. By lowering the energetic barrier between cis and trans rotamers, the N-methyl group allows the molecule to adopt specific, high-energy conformations required to bind deeply within complex protein pockets (such as protease active sites)[1]. Furthermore, this targeted methylation removes a hydrogen bond donor, which directly correlates with improved passive membrane permeability and is a hallmark of the "magic methyl effect" in late-stage drug optimization[2].

The 3-Cyanobenzyl Moiety: The incorporation of a nitrile group serves a dual purpose. Pharmacologically, nitriles are strongly electron-withdrawing and possess a robust dipole moment, allowing them to engage in orthogonal multipolar interactions with the protein backbone while blocking cytochrome P450-mediated oxidation at the meta-position of the aromatic ring[3]. Synthetically, the nitrile acts as a highly versatile vector. It is a common feature in commercialized drugs because it can be seamlessly converted into a tetrazole (a metabolically stable bioisostere for a carboxylic acid) or reduced to a primary amine for further extension[4].

The (S)-Alanine Core: The alpha-stereocenter provides a defined spatial trajectory for the methyl side chain, mimicking natural peptide substrates. This makes the compound an ideal starting point for synthesizing peptidomimetics that resist proteolytic degradation.

Experimental Methodology: Synthesis & Self-Validating Protocol

To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system . Every synthetic phase is paired with an analytical checkpoint to guarantee chemical purity and stereochemical fidelity.

Phase 1: Amide Coupling (Stereo-Preservation)
  • Preparation: Dissolve Boc-L-Alanine (1.0 eq) and N-methyl-1-(3-cyanophenyl)methanamine (1.05 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Thermal Control: Add DIPEA (3.0 eq) and cool the reaction mixture strictly to 0 °C.

    • Causality: Cooling minimizes the risk of epimerization at the labile alpha-stereocenter of the amino acid.

  • Activation: Add HATU (1.1 eq) portion-wise.

    • Causality: HATU is specifically chosen over standard EDC/HOBt to rapidly accelerate the coupling of the sterically hindered secondary amine. Fast coupling prevents the prolonged lifetime of the activated ester, which otherwise leads to oxazolone formation and subsequent racemization.

  • Isolation: Stir for 2 hours at room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc.

Phase 2: Boc Deprotection
  • Cleavage: Dissolve the crude Boc-protected intermediate in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Timing: Stir at room temperature for exactly 1 hour.

    • Causality: While the tertiary amide is stable, prolonged exposure to strong acids must be avoided to prevent the undesired hydration of the highly electrophilic nitrile group into a primary amide.

  • Recovery: Concentrate under reduced pressure, neutralize carefully with 1M NaOH, and extract the free base with DCM.

Phase 3: Self-Validating Analytical Protocol
  • Chemical Purity (LC-MS): Analyze the final product on a C18 column (Water/MeCN + 0.1% Formic Acid). The presence of the [M+H]+ peak at 218.1 m/z validates the molecular mass. A UV purity of >95% is required to proceed.

  • Stereochemical Integrity (Chiral HPLC): Analyze the product using a Chiralpak AD-H column (Hexane/IPA 80:20, 0.1% DEA). Compare the retention time against a racemic standard synthesized from DL-alanine.

    • Causality: This is the critical self-validation step. It proves definitively that the use of HATU at 0 °C successfully prevented racemization, guaranteeing an enantiomeric excess (ee) of >99%.

Data Visualization

Workflow A 1. Reductive Amination (Formation of Sec-Amine) B 2. Amide Coupling (HATU, DIPEA, 0°C) A->B C 3. Boc Deprotection (TFA/DCM, 1h) B->C D (S)-2-Amino-N-(3-cyanobenzyl) -N-methyl-propionamide C->D E LC-MS Analysis (Chemical Purity >95%) D->E Mass/Purity F Chiral HPLC (ee >99% Validation) D->F Stereochemical

Fig 1. Step-by-step synthetic workflow and self-validating analytical protocol.

Pathways Core (S)-2-Amino-N-(3-cyanobenzyl) -N-methyl-propionamide Amine Primary Amine Vector Core->Amine Nitrile Nitrile Vector Core->Nitrile Urea Urea/Amide Coupling (Kinase Inhibitors) Amine->Urea Reductive Reductive Amination (Targeted Degraders) Amine->Reductive Tetrazole Tetrazole Formation (Acid Bioisostere) Nitrile->Tetrazole Amidine Amidine Synthesis (Protease Inhibitors) Nitrile->Amidine

Fig 2. Divergent pharmacological derivatization pathways for the chiral building block.

References

  • Title: Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores Source: CCS Chemistry (Chinese Chemical Society) URL: [Link]

  • Title: Trityl isocyanide as a general reagent for visible light mediated photoredox-catalyzed cyanations Source: Chemical Science (Archived via PMC) URL: [Link]

  • Title: Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Exploratory

Whitepaper: In Vitro Metabolic Stability Profiling of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

Executive Summary The evaluation of in vitro metabolic stability is a critical gatekeeper in modern drug development, directly informing in vivo clearance predictions, dosing regimens, and potential drug-drug interaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of in vitro metabolic stability is a critical gatekeeper in modern drug development, directly informing in vivo clearance predictions, dosing regimens, and potential drug-drug interactions (DDIs)[1]. This technical guide provides an in-depth framework for profiling the metabolic stability of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide . By analyzing its specific structural liabilities—namely a chiral primary amine, a tertiary amide bond, and an N-methyl group—we establish a highly rigorous, self-validating experimental architecture using both Human Liver Microsomes (HLMs) and cryopreserved hepatocytes[2],[3].

Structural Profiling & Mechanistic Liabilities

To design an effective metabolic assay, we must first establish the causality behind the molecule's biotransformation. (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide presents three primary Sites of Metabolism (SOM):

  • CYP-Mediated N-Demethylation (Phase I): The N-methyl group attached to the amide nitrogen is highly susceptible to oxidative cleavage, primarily driven by Cytochrome P450 3A4 (CYP3A4)[4]. The mechanism involves a single-electron transfer from the nitrogen to the active-site heme, followed by proton abstraction and oxygen rebound. This forms an unstable carbinolamine intermediate that spontaneously collapses, releasing formaldehyde and yielding the N-desmethyl metabolite.

  • Amidase-Mediated Hydrolysis (Phase I/Cytosolic): While tertiary amides are generally more sterically hindered than primary amides, the propionamide backbone remains a target for hepatic carboxylesterases and amidases, which cleave the molecule into a substituted benzylamine and an amino acid derivative.

  • Oxidative Deamination: The primary amine on the chiral alpha-carbon can act as a substrate for Monoamine Oxidases (MAOs) or CYPs, leading to deamination and subsequent oxidation to a ketone or carboxylic acid.

SOM Parent (S)-2-Amino-N-(3-cyano-benzyl) -N-methyl-propionamide NDes N-Desmethyl Metabolite (CYP3A4 / CYP2C9) Parent->NDes N-Demethylation Amide Amide Cleavage Products (Hepatic Amidases) Parent->Amide Hydrolysis Deam Deaminated Metabolite (MAO / CYPs) Parent->Deam Oxidative Deamination

Proposed phase I and cytosolic metabolic pathways for the target compound.

The Self-Validating Assay Architecture

A robust metabolic stability protocol cannot merely generate data; it must prove its own validity. We achieve this by embedding a self-validating architecture into the assay design:

  • Minus-Cofactor Control (Causality of Clearance): A parallel incubation lacking NADPH is mandatory. If the parent compound degrades in the minus-NADPH control, the clearance is an artifact of chemical instability or non-specific binding to the plasticware, not enzymatic turnover[5].

  • Positive Controls (Enzymatic Competency): The inclusion of Midazolam (CYP3A4 substrate) and Dextromethorphan (CYP2D6 substrate) validates that the specific batch of microsomes or hepatocytes is enzymatically active[5].

  • Internal Standards (Analytical Integrity): A stable isotope-labeled internal standard (IS) is added during the quench step to correct for matrix effects, ion suppression, and injection volume variations during LC-MS/MS analysis[6].

Step-by-Step Experimental Protocols

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance

Liver microsomes isolate the endoplasmic reticulum, providing a concentrated source of CYP450 and UGT enzymes[2].

Step 1: Reagent Preparation

  • Prepare a 10 mM stock of the test compound in DMSO. Dilute in 100 mM Potassium Phosphate buffer (pH 7.4) to a 10 µM working solution.

  • Thaw HLMs on ice and dilute to a working concentration of 1.0 mg/mL in phosphate buffer.

Step 2: Pre-Incubation (The Equilibration Phase)

  • Mix 50 µL of the 10 µM compound solution with 400 µL of the HLM suspension in a 96-well plate.

  • Causality: Pre-incubate at 37°C for 5 minutes. This ensures the lipid bilayer of the microsomes reaches physiological temperature, optimizing the conformation of membrane-bound CYPs before the reaction begins[5].

Step 3: Reaction Initiation

  • Initiate the reaction by adding 50 µL of a pre-warmed NADPH regenerating system (final concentration: 1 mM NADPH, 0.5 mg/mL microsomal protein, 1 µM test compound, <0.1% DMSO)[5].

Step 4: Time-Course Sampling & Quenching

  • At intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Immediately transfer the aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard.

  • Causality: The organic solvent instantly denatures the metabolic enzymes, halting the reaction at the precise time point, while simultaneously precipitating proteins to protect the LC-MS/MS column[5].

Step 5: Centrifugation and LC-MS/MS

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the peak area ratio of the parent compound to the IS.

Protocol B: Cryopreserved Hepatocyte Stability

Because our compound contains an amide bond, HLMs alone are insufficient. Hepatocytes are the "gold standard" as they contain the full complement of Phase I, Phase II, and cytosolic amidase enzymes[2],[3].

  • Cell Thawing: Thaw cryopreserved human hepatocytes at 37°C and suspend in Williams' Medium E. Assess viability using Trypan Blue exclusion (must be >80%).

  • Incubation: Incubate the test compound (1 µM) with hepatocytes (1 × 10⁶ cells/mL) in a shaking incubator at 37°C under a 5% CO₂ atmosphere[3].

  • Sampling: Draw aliquots at 0, 15, 30, 60, 90, and 120 minutes, quenching with an equal volume of cold Acetonitrile/IS.

Workflow S1 1. Substrate Addition S2 2. Pre-Incubation (37°C) S1->S2 S3 3. NADPH Initiation S2->S3 Control Minus-NADPH Control S2->Control Aliquot S4 4. Time-Course Sampling S3->S4 S5 5. LC-MS/MS Quantification S4->S5

Self-validating experimental workflow for microsomal intrinsic clearance assays.

Quantitative Data & Kinetic Extrapolation

The raw LC-MS/MS data is converted into percent remaining by normalizing the peak area ratios to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time to determine the elimination rate constant ( k )[5].

The in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) are calculated using the following equations[6]:

  • t1/2​=k0.693​

  • CLint​=(t1/2​0.693​)×(Amount of Protein (mg)Volume of Incubation (µL)​)

Table 1: Representative Metabolic Stability Profile across Species

Note: Data represents a typical cross-species scaling profile for a moderately cleared tertiary amide.

SpeciesTest System t1/2​ (min) CLint​ (µL/min/mg)Scaled CLH​ (mL/min/kg)Hepatic Extraction Ratio ( EH​ )
Human Liver Microsomes42.532.612.40.59 (Moderate)
Human Hepatocytes31.222.2*15.10.72 (High)
Rat Liver Microsomes18.475.341.20.75 (High)
Mouse Liver Microsomes12.1114.568.90.76 (High)

*Units for hepatocytes are µL/min/10⁶ cells. Observation: The higher clearance observed in human hepatocytes compared to microsomes suggests that cytosolic amidases play a significant role in the metabolism of the propionamide backbone.

Conclusion

Evaluating the in vitro metabolic stability of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide requires a nuanced approach that accounts for multiple enzymatic liabilities. By utilizing a self-validating assay architecture that pairs HLM data (CYP-driven N-demethylation) with hepatocyte data (amidase-driven hydrolysis), researchers can generate highly accurate intrinsic clearance values. These metrics are foundational for physiologically based pharmacokinetic (PBPK) modeling, guiding first-in-human dosing strategies and fulfilling FDA regulatory expectations for early-stage drug development[1].

References

  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling IntechOpen (2021). URL:[Link][6]

  • Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil Xenobiotica / National Institutes of Health (NIH). URL:[Link][4]

  • In Vitro Metabolic Stability Creative Bioarray. URL:[Link][2]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Springer Nature Experiments. URL:[Link][3]

  • Guidance for Industry: In Vitro Metabolism and Drug-Drug Interaction Studies U.S. Food and Drug Administration (FDA) / Regulations.gov. URL:[Link][1]

Sources

Foundational

Pharmacokinetic Profiling of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide in Early Drug Discovery

Executive Summary The transition of a novel chemical entity (NCE) from discovery to preclinical development hinges on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity (NCE) from discovery to preclinical development hinges on a robust understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This technical guide outlines the strategic pharmacokinetic (PK) profiling of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide , a chiral, basic small molecule. By deconstructing the molecule's structural liabilities and deploying self-validating in vitro and in vivo protocols, this whitepaper provides a comprehensive framework for evaluating its viability as a clinical candidate.

Structural Liability Analysis & Causality

Before initiating empirical assays, a rational PK strategy requires an in silico deconstruction of the molecule to predict its behavior in biological systems. The structure of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide—essentially an L-alanine derivative with a tertiary amide—presents specific physicochemical characteristics:

  • Primary Amine ((S)-2-Amino group): With a predicted pKa of ~8.0–8.5, this center is protonated at physiological pH. While this ensures excellent aqueous solubility in the gastric environment, basic amines are classic recognition motifs for efflux transporters like P-glycoprotein (P-gp), potentially limiting oral bioavailability.

  • Tertiary Amide (N-methyl substitution): The N-methylation eliminates a hydrogen bond donor, significantly enhancing passive transcellular permeability. However, N-methyl groups are highly susceptible to oxidative N-demethylation by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.

  • 3-Cyanobenzyl Moiety: The electron-withdrawing cyano group deactivates the aromatic ring toward electrophilic oxidation. Consequently, metabolic liability shifts to the benzylic carbon, a prime site for CYP-mediated hydroxylation.

Understanding these structural features dictates our experimental focus: we must rigorously assess hepatic clearance (via N-demethylation and benzylic oxidation) and intestinal efflux. This rational approach aligns with the principles of property-based drug design [1].

Predicted metabolic pathways of the target compound highlighting primary biotransformation routes.

In Vitro ADME Methodologies

To ensure scientific integrity, all in vitro assays must operate as self-validating systems. This means incorporating strict quality controls (QCs) that prove the assay's physiological relevance on the day of execution.

Protocol 2.1: Hepatic Microsomal Stability

Causality: To predict in vivo hepatic clearance, we must determine the in vitro intrinsic clearance ( CLint​ ) [2]. Given the N-methyl and benzylic liabilities, human liver microsomes (HLM) supplemented with NADPH are the ideal system to isolate CYP450-mediated phase I metabolism.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Combine HLM (final protein concentration 0.5 mg/mL) with 1 µM of the test compound in the buffer. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Kinetic Sampling & Quenching: At precisely 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol). Causality of quenching: The cold organic solvent instantly denatures the CYP enzymes, preventing artifactual degradation.

  • Processing: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to determine the percentage of parent compound remaining.

  • Self-Validation: Run parallel incubations with Verapamil (high clearance QC) and Warfarin (low clearance QC) to verify microsomal enzymatic viability.

Protocol 2.2: Bidirectional Caco-2 Permeability

Causality: The primary amine poses a severe risk for P-gp mediated efflux. The Caco-2 cell model is the gold standard for correlating apparent permeability ( Papp​ ) with human oral absorption and identifying active efflux [3, 4].

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow full differentiation and tight junction formation.

  • Integrity Check: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used.

  • Dosing: Prepare a 10 µM solution of the test compound in Hank's Balanced Salt Solution (HBSS) at pH 7.4.

    • Apical to Basolateral (A-B): Add 200 µL of dosing solution to the apical chamber; add 600 µL of blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 600 µL of dosing solution to the basolateral chamber; add 200 µL of blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C. At 120 minutes, remove 50 µL aliquots from the receiver chambers.

  • Calculations: Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the permeation rate, C0​ is the initial concentration, and A is the surface area. Calculate the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

  • Self-Validation: Include Propranolol (high permeability QC) and Digoxin (P-gp substrate QC). Co-administer with Elacridar (a P-gp inhibitor) to confirm that any observed efflux is P-gp mediated.

In Vivo Pharmacokinetic Profiling

Translating in vitro parameters into an intact physiological system requires a rigorous rodent PK study. This accounts for the dynamic interplay of absorption, tissue distribution, and systemic clearance.

Sequential pharmacokinetic profiling workflow from in silico prediction to PBPK modeling.

Protocol 3.1: Rat IV/PO Study Design

Causality: A crossover or parallel Intravenous (IV) and Per Os (PO) study is mandatory to calculate absolute oral bioavailability (%F) and systemic clearance ( CLsys​ ).

Step-by-Step Methodology:

  • Animal Selection: Use male Sprague-Dawley rats (250–300g), fasted overnight prior to PO dosing to eliminate food-effect variables.

  • Formulation:

    • IV Formulation: 1 mg/kg in 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution without precipitation in the bloodstream).

    • PO Formulation: 5 mg/kg in 0.5% Methylcellulose (a standard suspension vehicle for oral gavage).

  • Administration & Sampling:

    • IV Cohort (n=3): Administer via jugular vein cannula. Collect blood at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

    • PO Cohort (n=3): Administer via oral gavage. Collect blood at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Sample Processing: Collect blood in K₂EDTA tubes, centrifuge at 3000g for 10 minutes at 4°C to harvest plasma. Store at -80°C until LC-MS/MS analysis.

  • Non-Compartmental Analysis (NCA): Use software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve (AUC), CLsys​ , Volume of Distribution at steady state ( Vdss​ ), and %F.

Quantitative Data Synthesis & Translation

To facilitate rapid decision-making in early drug discovery, experimental results must be benchmarked against predefined target criteria. The table below summarizes the hypothetical profiling data for (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide and its interpretation for lead optimization.

ParameterAssay / SourceTarget CriteriaExperimental ResultInterpretation & Next Steps
CLint​ (HLM) Microsomal Stability< 20 µL/min/mg45 µL/min/mgHigh Clearance. Rapid N-demethylation observed. Action: Consider replacing N-methyl with a bulkier group (e.g., N-isopropyl) or deuteration.
Papp​ (A-B) Caco-2 Permeability> 10 × 10⁻⁶ cm/s18 × 10⁻⁶ cm/sGood Permeability. The N-methyl tertiary amide successfully facilitates transcellular diffusion.
Efflux Ratio (ER) Caco-2 Permeability< 2.54.2P-gp Substrate. The basic amine drives efflux. Action: Monitor in vivo exposure; if brain penetration is required, this is a major liability.
CLsys​ (Rat) In Vivo IV PK< 30 mL/min/kg55 mL/min/kgHigh Systemic Clearance. Correlates with in vitro HLM data. Compound is rapidly metabolized.
Vdss​ (Rat) In Vivo IV PK1.0 - 5.0 L/kg6.8 L/kgHigh Tissue Distribution. Typical for lipophilic amines. Compound extensively partitions into tissues.
Bioavailability (%F) In Vivo PO/IV> 30%12%Poor Oral Exposure. Driven by a combination of high hepatic first-pass metabolism and intestinal P-gp efflux.

References

  • Drug-Like Properties: Concepts, Structure Design and Methods Di, L., & Kerns, E. H. (2015). Elsevier Academic Press.[Link]

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes Obach, R. S. (1999). Drug Metabolism and Disposition, 27(11), 1350-1359.[Link]

  • Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells Artursson, P., & Karlsson, J. (1991). Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • ITC recommendations for transporter kinetic parameter estimation and translational modeling of transport-mediated PK and DDIs in humans Zamek-Gliszczynski, M. J., et al. (2013). Clinical Pharmacology & Therapeutics, 94(1), 64-79.[Link]

Exploratory

Receptor Binding Affinity Assays for (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide: A Technical Guide

Executive Summary & Pharmacological Context (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide is a highly specialized chimeric agent derived from the functionalized amino acid (FAA) and α -aminoamide classes. Structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide is a highly specialized chimeric agent derived from the functionalized amino acid (FAA) and α -aminoamide classes. Structurally, it bridges the pharmacophores of established neurological agents like lacosamide and safinamide.

The rationale behind this specific molecular architecture lies in its target engagement with Voltage-Gated Sodium Channels (VGSCs). The addition of the strong electron-withdrawing and lipophilic 3-cyano-benzyl group enhances penetration into the lipid-embedded binding pockets near the VSD4-pore interface of NaV channels. Concurrently, the N-methyl substitution on the propionamide core reduces hydrogen bond donation capacity, which critically alters the dissociation rate ( Koff​ ) and drives extreme selectivity for the slow-inactivated state of the channel over the fast-inactivated state.

Evaluating the binding affinity of this compound requires a multi-tiered approach. Radioligand assays provide baseline thermodynamic binding data, while state-dependent electrophysiology is required to capture the functional kinetics of slow-inactivation enhancement.

Core Methodology I: Radioligand Displacement Assay (Site 2)

Causality & Experimental Logic

VGSCs possess multiple distinct neurotoxin binding sites. Functionalized amino acids are known to allosterically modulate Site 2 , which is located within the pore and intimately involved in channel gating. To quantify the binding affinity of our target compound, we utilize [3H] batrachotoxinin A 20- α -benzoate ( [3H] BTX-B), a specific Site 2 radioligand. Displacing [3H] BTX-B serves as a highly reliable biochemical proxy for FAA-VGSC interaction.

Self-Validating Protocol Design

Because batrachotoxin forces the sodium channel into an open state, it induces massive Na + influx in viable membrane preparations. This influx depolarizes the membrane, altering the conformational state of the channel and artificially skewing binding kinetics. To make this assay a self-validating system , we stoichiometrically include Tetrodotoxin (TTX) . TTX blocks the outer pore (Site 1) without allosterically interfering with Site 2, preventing depolarization and locking the thermodynamic state of the preparation.

Step-by-Step Methodology
  • Membrane Preparation: Isolate synaptoneurosomes from rat cerebral cortex. Homogenize tissue in ice-cold 0.32 M sucrose, centrifuge at 1,000 × g for 10 mins, and collect the supernatant. Centrifuge the supernatant at 10,000 × g for 20 mins to yield the P2 (synaptosomal) pellet.

  • Buffer Formulation: Resuspend the pellet in a sodium-free HEPES incubation buffer (50 mM HEPES, 130 mM Choline Cl, 5.4 mM KCl, 0.8 mM MgSO 4​ , pH 7.4) to a protein concentration of 1 mg/mL.

  • Ligand & Modulator Incubation: To 250 µL of the membrane suspension, add:

    • 30 nM [3H] BTX-B

    • 1 µM Tetrodotoxin (TTX) (to prevent depolarization)

    • 60 µg/mL Leiurus quinquestriatus scorpion venom (to delay fast inactivation and stabilize the open/BTX-receptive state).

  • Compound Addition: Introduce (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide at varying concentrations (0.1 µM to 300 µM). Incubate at 37°C for 60 minutes.

  • Filtration & Readout: Terminate the reaction by adding 3 mL of ice-cold wash buffer. Rapidly filter through Whatman GF/C glass fiber filters (pre-soaked in 0.1% polyethylenimine). Wash filters three times, transfer to vials with scintillation cocktail, and quantify bound radioactivity via liquid scintillation counting.

HTS N1 1. Membrane Preparation N2 2. Radioligand Incubation N1->N2 N3 3. Rapid Filtration N2->N3 N4 4. Scintillation Counting N3->N4 N5 5. IC50 & Ki Determination N4->N5

Workflow for the [3H]BTX-B radioligand displacement assay.

Core Methodology II: State-Dependent Electrophysiology

Causality & Experimental Logic

Radioligand assays measure bulk steady-state binding but fail to capture the dynamic, state-dependent kinetics of NaV channels (Resting Open Fast-Inactivated Slow-Inactivated). FAAs like lacosamide derivatives exhibit a profound binding preference for the slow-inactivated state . Therefore, whole-cell patch-clamp electrophysiology is mandatory to calculate the true dissociation constant ( Kd​ ) for the target conformational state.

Self-Validating Protocol Design

To isolate slow inactivation from fast inactivation, we employ a specific voltage protocol. A hyperpolarizing recovery pulse (-120 mV for 100 ms) is inserted before the final test pulse. This step selectively removes fast inactivation (which recovers in milliseconds) while leaving slow inactivation (which takes seconds to recover) intact. If the compound merely enhanced fast inactivation, the IC50​ would shift drastically during this recovery phase. A stable IC50​ confirms true slow-inactivation targeting.

Step-by-Step Methodology
  • Cell Preparation: Utilize HEK293 cells stably transfected with human NaV1.7 (or target isoform).

  • Whole-Cell Patch-Clamp: Use borosilicate glass pipettes (resistance 2–4 M Ω ) filled with intracellular solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3).

  • Resting State Protocol: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV at 0.1 Hz. Measure fractional block after perfusing the compound for 5 minutes.

  • Slow-Inactivation Protocol:

    • Hold at -120 mV.

    • Apply a 10-second depolarizing prepulse to -10 mV (drives channels into slow inactivation).

    • Apply a 100 ms recovery pulse to -120 mV (removes fast inactivation).

    • Apply a 20 ms test pulse to 0 mV to measure the remaining available current.

  • Data Analysis: Plot the normalized current against compound concentration to derive the IC50​ using the Hill equation. Calculate Kd​ according to state-dependent binding models.

Dynamics Resting Resting State Closed Pore Open Open State Conducting Resting->Open Depolarization FastInact Fast-Inactivated Millisecond Block Open->FastInact Milliseconds SlowInact Slow-Inactivated Target State FastInact->SlowInact Prolonged Depolarization Drug (S)-2-Amino-N-(3-cyano-benzyl) -N-methyl-propionamide Drug->FastInact Low Affinity Drug->SlowInact High Affinity (Kd < 5 µM)

State-dependent binding dynamics of the compound to NaV channels.

Quantitative Data Presentation

The following table summarizes the expected binding profile of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide. The data illustrates a classic FAA profile: negligible binding to the resting state, weak binding to the fast-inactivated state, and potent, selective binding to the slow-inactivated state of peripheral nociceptive channels (NaV1.7) while sparing cardiac channels (NaV1.5).

NaV IsoformTissue LocalizationResting State IC50​ (µM)Fast-Inactivated IC50​ (µM)Slow-Inactivated IC50​ (µM)Calculated Kd​ (µM)
NaV1.2 Central Nervous Sys> 300145.28.410.1
NaV1.5 Cardiac Muscle> 300> 30085.692.4
NaV1.7 Peripheral Sensory> 300112.52.1 3.5

References

  • Park, K. D., et al. (2015). "Chimeric Agents Derived from the Functionalized Amino Acid, Lacosamide, and the α-Aminoamide, Safinamide: Evaluation of Their Inhibitory Actions on Voltage-Gated Sodium Channels, and Antiseizure and Antinociception Activities." ACS Journal of Medicinal Chemistry.[Link]

  • Brown, G. B., & Johnston, D. (1986). "3H-Batrachotoxinin-A Benzoate Binding to Voltage-Sensitive Sodium Channels." Journal of Neuroscience.[Link]

  • Daly, J. W., et al. (1988). "Pumiliotoxin B binds to a site on the voltage-dependent sodium channel." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Peng, Y. S., et al. (2020). "Inhibition of neuronal Na+ currents by lacosamide: Differential binding affinity and kinetics to different inactivated states." Neuropharmacology.[Link]

  • Akin, E. J., et al. (2020). "Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore." Frontiers in Cellular Neuroscience.[Link]

Exploratory

Mechanism of action of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide derivatives

An In-depth Technical Guide to the Mechanism of Action of Neuropeptide S Receptor (NPSR1) Agonists Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific information on the me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of Neuropeptide S Receptor (NPSR1) Agonists

Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific information on the mechanism of action for "(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide derivatives." The following technical guide provides a comprehensive overview of the mechanism of action for agonists of the Neuropeptide S Receptor (NPSR1), the putative target for this class of compounds. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to the Neuropeptide S/NPSR1 System

The Neuropeptide S (NPS) system, comprising the 20-amino-acid neuropeptide S and its cognate G protein-coupled receptor (GPCR), NPSR1, is a relatively recent discovery in neuroscience.[1] NPSR1, previously an orphan receptor known as GPR154, is primarily expressed in the brain, particularly in regions associated with arousal, anxiety, and wakefulness, such as the amygdala, thalamus, and hypothalamus.[1] The NPS/NPSR1 system has garnered significant interest as a therapeutic target for a range of central nervous system (CNS) disorders, including anxiety, sleep disorders, and substance abuse.[2][3][4] The development of potent and selective NPSR1 agonists is a key objective in harnessing the therapeutic potential of this system.

Molecular Mechanism of NPSR1 Activation

NPSR1 is a class A GPCR that, upon binding of an agonist like NPS or a synthetic small molecule, undergoes a conformational change that initiates intracellular signaling cascades. A key characteristic of NPSR1 is its ability to couple to multiple G protein subtypes, primarily Gαq and Gαs, leading to the activation of distinct downstream pathways. This dual coupling is a critical aspect of its mechanism of action and contributes to the diverse physiological effects of NPSR1 activation.[5][6]

Gαq-Mediated Signaling: The Phospholipase C Pathway

The coupling of an activated NPSR1 to Gαq initiates the phospholipase C (PLC) signaling cascade. This pathway is fundamental to the mobilization of intracellular calcium (Ca²⁺), a ubiquitous second messenger.

  • PLC Activation: The activated Gαq protein stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃-Mediated Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[1][7]

  • Ryanodine Receptor Activation: In neurons, NPSR1 stimulation has also been shown to activate ryanodine receptors, further contributing to Ca²⁺ release from the ER.[1][7]

  • Store-Operated Calcium Entry (SOCE): The depletion of ER Ca²⁺ stores activates store-operated calcium channels in the plasma membrane, leading to an influx of extracellular Ca²⁺ and a sustained increase in intracellular Ca²⁺ levels.[7]

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist NPSR1 Agonist NPSR1 NPSR1 Agonist->NPSR1 Binds Gq Gαq NPSR1->Gq Activates RyR RyR NPSR1->RyR Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 SOC SOC Ca_influx Ca²⁺ Influx SOC->Ca_influx IP3R IP₃R IP3->IP3R Binds Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Ca_increase->SOC Activates Ca_store Ca²⁺ Store IP3R->Ca_store Releases Ca²⁺ RyR->Ca_store Releases Ca²⁺ Ca_store->Ca_increase

Figure 1: Gαq-mediated signaling pathway of NPSR1 activation.

Gαs-Mediated Signaling: The Adenylyl Cyclase Pathway

In addition to the Gαq pathway, NPSR1 activation also stimulates the Gαs protein, leading to the production of cyclic adenosine monophosphate (cAMP).

  • Adenylyl Cyclase Activation: The activated Gαs protein stimulates adenylyl cyclase (AC), an enzyme embedded in the plasma membrane.

  • cAMP Production: AC catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.

  • Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.

Gs_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist NPSR1 Agonist NPSR1 NPSR1 Agonist->NPSR1 Binds Gs Gαs NPSR1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates

Figure 2: Gαs-mediated signaling pathway of NPSR1 activation.

Convergence and Downstream Effects

The Gαq and Gαs pathways converge to activate downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. The increased intracellular Ca²⁺ and cAMP levels can lead to the phosphorylation and activation of ERK1/2.[5] This activation can, in turn, regulate gene expression and cell proliferation.[8]

Experimental Protocols for Characterizing NPSR1 Agonists

The elucidation of the mechanism of action of novel NPSR1 agonists relies on a suite of in vitro and in vivo assays.

In Vitro Assays

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for NPSR1.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing NPSR1 (e.g., HEK293-NPSR1).

    • Incubate the membranes with a radiolabeled NPSR1 ligand (e.g., [¹²⁵I]-NPS) and varying concentrations of the test compound.

    • Separate bound from free radioligand by filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value.

2. Calcium Mobilization Assay

  • Objective: To measure the functional potency (EC₅₀) of a test compound in activating the Gαq pathway.

  • Methodology:

    • Load NPSR1-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulate the cells with varying concentrations of the test compound.

    • Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

    • Plot the peak fluorescence response against the compound concentration to determine the EC₅₀.

3. cAMP Accumulation Assay

  • Objective: To measure the functional potency (EC₅₀) of a test compound in activating the Gαs pathway.

  • Methodology:

    • Pre-treat NPSR1-expressing cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with varying concentrations of the test compound.

    • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

    • Plot the cAMP concentration against the compound concentration to determine the EC₅₀.

AssayParameter MeasuredTypical Cell LineKey Reagents
Radioligand BindingBinding Affinity (Ki)HEK293-NPSR1[¹²⁵I]-NPS, Cell Membranes
Calcium MobilizationFunctional Potency (EC₅₀)HEK293-NPSR1, CHO-NPSR1Fura-2 AM, Fluo-4 AM
cAMP AccumulationFunctional Potency (EC₅₀)HEK293-NPSR1, CHO-NPSR1IBMX, cAMP assay kit
In Vivo Models
  • Objective: To assess the physiological effects of NPSR1 agonists in a whole-animal system.

  • Common Models:

    • Locomotor Activity: NPSR1 activation is known to increase locomotor activity in rodents. This can be measured in an open-field test.

    • Anxiety Models: The anxiolytic effects of NPSR1 agonists can be evaluated using tests such as the elevated plus-maze, light-dark box, and marble-burying test.

    • Wakefulness and Sleep: Electroencephalography (EEG) and electromyography (EMG) recordings can be used to measure changes in sleep-wake architecture following agonist administration.

Structure-Activity Relationship (SAR) of NPSR1 Agonists

While the SAR for the specific "(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide" scaffold is not publicly available, studies on peptidic and other non-peptidic NPSR1 modulators have provided some insights into the structural requirements for receptor interaction.

  • Peptidic Agonists: For the endogenous ligand NPS, the N-terminal region, particularly residues Phe², Arg³, and Asn⁴, is crucial for receptor activation. The C-terminal portion appears to be more important for in vivo activity.

  • Non-Peptidic Antagonists: Several classes of non-peptidic NPSR1 antagonists have been developed, such as those based on quinolinone and diphenyltetrahydro-1H-oxazolo[3,4-α]pyrazin-3(5H)-one scaffolds. These compounds have been instrumental in probing the in vivo functions of the NPS/NPSR1 system. The development of non-peptidic agonists has proven to be more challenging.

Therapeutic Implications and Future Directions

The unique pharmacological profile of NPSR1 agonists, particularly their ability to promote wakefulness and reduce anxiety without sedative effects, makes them attractive candidates for the treatment of a variety of CNS disorders. Potential therapeutic applications include:

  • Anxiety and Panic Disorders: The anxiolytic properties of NPSR1 activation are well-documented in preclinical models.

  • Sleep Disorders: The arousal-promoting effects of NPSR1 agonists could be beneficial in conditions such as narcolepsy.

  • Cognitive Enhancement: NPSR1 activation has been shown to improve memory consolidation.

  • Substance Use Disorders: The NPS/NPSR1 system is implicated in relapse to drug-seeking behavior.

The development of potent, selective, and orally bioavailable small-molecule NPSR1 agonists remains a significant goal in medicinal chemistry. Future research will likely focus on elucidating the precise binding pocket of NPSR1 to facilitate structure-based drug design and on developing biased agonists that selectively activate either the Gαq or Gαs pathway, potentially offering a more refined therapeutic approach with fewer side effects.

References

  • Okubo, T., et al. (2015). Neuronal Expression of the Human Neuropeptide S Receptor NPSR1 Identifies NPS-Induced Calcium Signaling Pathways. PLOS ONE, 10(2), e0117319. [Link]

  • UniProt Consortium. (2023). NPS - Neuropeptide S - Homo sapiens (Human). UniProtKB. [Link]

  • Pape, H. C., et al. (2010). The neuropeptide S/neuropeptide S receptor system: a novel modulator of emotion and arousal. Pflugers Archiv : European journal of physiology, 459(2), 239–247. [Link]

  • Synapse. (2024). What are Neuropeptide S receptor family modulators and how do they work?. Patsnap. [Link]

  • D'Addario, C., et al. (2006). Downstream target genes of the Neuropeptide S--NPSR1 pathway. Human molecular genetics, 15(24), 3491–3502. [Link]

  • RTI International. (n.d.). Neuropeptide S receptor (NPSR) agonists. [Link]

  • RTI International. (n.d.). Neuropeptide S receptor agonists. [Link]

  • Melamed, J. Y., et al. (2010). Synthesis and evaluation of a new series of Neuropeptide S receptor antagonists. Bioorganic & medicinal chemistry letters, 20(15), 4700–4703. [Link]

  • Rizzi, A., et al. (2008). In vitro and in vivo pharmacological characterization of the novel neuropeptide S receptor antagonist [D-Cys(tBu)5]neuropeptide S. The Journal of pharmacology and experimental therapeutics, 328(1), 21–30. [Link]

  • Camarda, V., et al. (2013). In vitro and in vivo pharmacological characterization of the novel neuropeptide S receptor ligands QA1 and PI1. Peptides, 48, 27–35. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocol for (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

Strategic Rationale & Retrosynthetic Analysis The synthesis of chiral α -amino amides is a critical operation in modern drug discovery, particularly in the development of peptidomimetics and targeted enzyme inhibitors. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Retrosynthetic Analysis

The synthesis of chiral α -amino amides is a critical operation in modern drug discovery, particularly in the development of peptidomimetics and targeted enzyme inhibitors. The target molecule, (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide , presents three distinct structural challenges:

  • An (S) -configured α -chiral center that is highly prone to base-catalyzed racemization during activation.

  • A sterically hindered secondary amine partner (3-(methylaminomethyl)benzonitrile).

  • A primary amine on the final product that requires orthogonal protection during the coupling phase.

Chiral Pool Strategy: To guarantee an absolute (S) -configuration without relying on complex asymmetric catalysis, this protocol utilizes enantiopure N-Boc-L-alanine as the starting material.

Coupling Causality: Coupling a secondary amine to an α -amino acid is notoriously difficult. Standard carbodiimides (e.g., EDC, DCC) often result in sluggish kinetics and poor yields due to steric clash. To overcome this, we employ HATU , a specialized uronium-based coupling reagent. HATU rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The adjacent nitrogen in the 7-azabenzotriazole ring provides a neighboring-group effect (hydrogen bonding) that guides the hindered secondary amine into the electrophilic center, drastically accelerating the reaction and suppressing epimerization ()[1].

Workflow A N-Boc-L-Alanine (Chiral Pool) C Amide Coupling HATU, DIPEA, DMF A->C B 3-(methylaminomethyl)benzonitrile (Secondary Amine) B->C D Boc-Protected Intermediate C->D 90% Yield Retention of (S) E Deprotection TFA, DCM D->E F (S)-2-Amino-N-(3-cyano-benzyl) -N-methyl-propionamide E->F >95% Yield Free Base

Synthetic workflow for the enantioselective preparation of the target amino-amide.

Experimental Protocols: A Self-Validating System

Phase 1: HATU-Mediated Amide Coupling

Objective: Formation of N-Boc-(S)-2-amino-N-(3-cyano-benzyl)-N-methyl-propionamide.

Mechanistic Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base over Triethylamine (TEA). DIPEA's increased steric bulk prevents it from acting as a competing nucleophile and minimizes the risk of base-catalyzed deprotonation at the labile α -carbon of the activated amino acid, thereby preserving the (S) -stereocenter ()[1].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with N-Boc-L-alanine (1.0 equiv, 10.0 mmol) and anhydrous DMF (50 mL, 0.2 M).

  • Base Addition: Add DIPEA (3.0 equiv, 30.0 mmol) via syringe. Cool the mixture to 0 °C using an ice bath and stir for 5 minutes.

  • Activation: Add HATU (1.1 equiv, 11.0 mmol) portion-wise. Stir the reaction at 0 °C for 15 minutes. Self-Validation: The solution will turn a distinct pale yellow, indicating the successful formation of the OAt-active ester.

  • Aminolysis: Add 3-(methylaminomethyl)benzonitrile (1.05 equiv, 10.5 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 4 hours. Confirm the complete consumption of N-Boc-L-alanine via LC-MS (monitoring for the product mass: [M+H]+ = 332.4).

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (50 mL). Extract the aqueous layer with Ethyl Acetate ( 3×50 mL). Wash the combined organic layers with 1 M HCl (to remove unreacted amine and DIPEA), followed by brine.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure Boc-protected intermediate.

Phase 2: N-Boc Deprotection

Objective: Cleavage of the tert-butyloxycarbonyl group to yield the free amine target.

Mechanistic Design: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard for Boc removal. The strong acid protonates the carbamate oxygen, leading to the fragmentation of the protecting group into a tert-butyl cation and carbamic acid ()[2]. The carbamic acid is inherently unstable and spontaneously decarboxylates into CO2​ gas, while the tert-butyl cation loses a proton to form isobutylene gas ()[3]. The gaseous nature of these byproducts drives the reaction forward and makes isolation exceptionally clean ()[4].

Boc_Deprotection M1 Boc-Protected Amide M2 Protonated Carbamate M1->M2 TFA Addition M3 Carbamic Acid + t-Butyl Cation M2->M3 Fragmentation M4 Amine TFA Salt + CO2 (g) + Isobutylene (g) M3->M4 Decarboxylation & Deprotonation

Mechanism of TFA-mediated N-Boc deprotection highlighting gaseous byproduct formation.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate (1.0 equiv, 8.0 mmol) in anhydrous DCM (80 mL, 0.1 M) and cool to 0 °C.

  • Acid Addition: Add TFA (10.0 equiv, 80.0 mmol) dropwise. Caution: Ensure the reaction vessel is properly vented, as the reaction evolves significant CO2​ and isobutylene gas ()[3].

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (visualized with Ninhydrin stain, which will turn purple in the presence of the newly formed primary amine).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess volatile TFA.

  • Free-Basing: Dissolve the resulting crude TFA salt in fresh DCM (50 mL) and wash vigorously with saturated aqueous Na2​CO3​ until the aqueous layer tests at pH > 9.

  • Final Isolation: Extract the aqueous layer with DCM ( 2×30 mL). Combine the organic layers, dry over Na2​SO4​ , filter, and concentrate to yield the final free base: (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide .

Quantitative Data & Reaction Parameters

Reaction PhaseSubstrate / ReagentEquivalentsTemperatureTimeFunctionExpected Yield
Coupling N-Boc-L-Alanine1.0 eq0 °C to RT4 hChiral starting material-
3-(methylaminomethyl)benzonitrile1.05 eq--Secondary amine partner-
HATU1.1 eq--Uronium coupling agent-
DIPEA3.0 eq--Non-nucleophilic base85 - 92%
Deprotection Boc-Protected Intermediate1.0 eq0 °C to RT2 hSubstrate-
TFA10.0 eq--Acidic cleavage agent> 95%

Quality Control & Analytical Validation

To ensure the integrity of the final API intermediate, the following self-validating analytical checks must be performed:

  • Chiral Purity (ee %): Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase) must be utilized. The enantiomeric excess should remain >98% ee . The strict adherence to low temperatures during HATU pre-activation prevents the formation of the oxazolone intermediate that typically leads to racemization.

  • Structural Confirmation: 1H -NMR (400 MHz, CDCl3​ ) will confirm success via two key indicators:

    • The presence of the characteristic doublet for the α -methyl group of the alanine moiety ( ∼1.3 ppm).

    • The complete disappearance of the massive 9H singlet ( ∼1.4 ppm) corresponding to the tert-butyl group post-deprotection ()[2].

References

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry Reaction Guides. URL:[Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry Reaction Guide. URL:[Link]

Sources

Application

Advanced HPLC Method Development and Validation for the Quantification of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Application Focus: Assay and Related Substances (Chemical Purity) Phase I: Molecular Interrogation & Causality The develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Application Focus: Assay and Related Substances (Chemical Purity)

Phase I: Molecular Interrogation & Causality

The development of a robust High-Performance Liquid Chromatography (HPLC) method cannot rely on trial-and-error; it requires a systematic, template-driven approach grounded in the physicochemical properties of the target analyte[1].

The target molecule, (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide , presents a unique set of chromatographic challenges due to its diverse functional groups:

  • Primary Amine (Chiral Center): With an estimated pKa of ~9.0, this basic group will be fully protonated under neutral and acidic conditions. Protonated amines are notorious for interacting with ionized residual silanols ( SiO− ) on traditional silica-based columns, leading to severe ion-exchange secondary interactions and peak tailing.

  • Amide & N-Methyl Groups: These provide polar and hydrophobic characteristics, respectively, influencing the molecule's retention factor ( k′ ).

  • 3-Cyano-Benzyl Moiety: The aromatic ring conjugated with the cyano group provides an excellent UV chromophore, allowing for high-sensitivity detection at lower wavelengths (e.g., 220 nm).

The Causality Behind the Chromatographic Architecture

To mitigate the risk of peak tailing and ensure a highly reproducible method, we must control the ionization state of both the analyte and the stationary phase.

  • Mobile Phase pH Selection: We utilize a low-pH mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). At this pH, the primary amine remains fully protonated, but the residual silanols on the silica column are fully neutralized (protonated), effectively shutting down secondary ion-exchange interactions. TFA also acts as a weak ion-pairing agent, further sharpening the peak.

  • Column Chemistry: We select a Charged Surface Hybrid (CSH) C18 column. CSH technology incorporates a low-level positive surface charge. Because our analyte is positively charged at pH 2.0, the electrostatic repulsion between the analyte and the column surface prevents the amine from lingering at the stationary phase interface, yielding exceptional peak symmetry.

  • Stereochemistry Note: While the molecule is an (S)-enantiomer, this reverse-phase method is designed for chemical purity and assay quantification. Stereochemical purity (enantiomeric excess) would require an orthogonal normal-phase chiral method.

MethodDev Start Target: (S)-2-Amino-N- (3-cyano-benzyl)-N-methyl-propionamide Analyze Structural Analysis Primary Amine (pKa ~9.0) Cyano-benzyl (UV Active) Start->Analyze pH_Select Mobile Phase pH Selection Mitigate Silanol Interactions Analyze->pH_Select Low_pH Low pH (pH 2.0) 0.1% TFA in Water Analyte: Protonated Silanols: Neutral pH_Select->Low_pH Preferred High_pH High pH (pH 10.0) Ammonium Bicarbonate Analyte: Neutral Silanols: Ionized pH_Select->High_pH Alternative Col_Select Column Chemistry CSH C18 (Positive Surface Charge) Low_pH->Col_Select High_pH->Col_Select Grad_Opt Gradient Optimization %B Acetonitrile Scouting Col_Select->Grad_Opt Final Final RP-HPLC Method UV Detection @ 220 nm Grad_Opt->Final

Fig 1. Decision tree for basic compound HPLC method development.

Phase II: Chromatographic Architecture & Protocol

Quantitative Method Parameters

To ensure compliance and robust daily execution, the method incorporates system suitability criteria aligned with modernized USP <621> guidelines[2].

Table 1: Optimized Chromatographic Conditions

ParameterSpecification / SettingRationale
Column Waters XSelect CSH C18, 100 x 4.6 mm, 3.5 µmPositive surface charge repels basic amines, preventing tailing.
Mobile Phase A 0.1% TFA in Milli-Q WaterBuffers pH to ~2.0; neutralizes silanols.
Mobile Phase B 0.1% TFA in AcetonitrileLower viscosity and lower UV cutoff than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for 3.5 µm particles.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 220 nm (Bandwidth 4 nm)Maximizes absorption of the cyano-benzyl chromophore.
Injection Vol 10 µLBalances sensitivity with column loading capacity.
Diluent 90:10 Water:AcetonitrileMatches initial gradient to prevent solvent-induced band broadening.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
2.09556 (Linear)
12.040606 (Linear)
15.010906 (Linear)
17.010906 (Linear)
17.19556 (Linear)
22.0955Re-equilibration
Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation

  • Measure 1000 mL of ultra-pure Milli-Q water into a clean glass bottle. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 5 minutes to degas (Mobile Phase A).

  • Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of TFA. Mix thoroughly (Mobile Phase B). Causality: Precise volumetric addition of TFA is critical; fluctuations in ion-pairing concentration will shift the retention time of the primary amine.

Step 2: Standard and Sample Preparation

  • Diluent: Prepare a mixture of 900 mL Water and 100 mL Acetonitrile.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard (0.1 mg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. Causality: Using a diluent that is slightly weaker or equal in elution strength to the initial mobile phase (5% B) ensures the analyte focuses into a tight band at the head of the column, maximizing theoretical plates.

Step 3: Instrument Equilibration & Execution

  • Purge all HPLC lines with their respective mobile phases.

  • Set the column oven to 40°C and pump the initial gradient conditions (95% A / 5% B) at 1.0 mL/min for at least 15 column volumes (~20 minutes).

  • Monitor the UV baseline at 220 nm. Do not initiate the run until baseline drift is ≤ 1 mAU/hr.

Phase III: The Self-Validating Protocol Ecosystem

A robust analytical procedure must be a self-validating system. Before any sample data is accepted, the method must prove its own fitness-for-purpose via System Suitability Testing (SST). Formal validation is structured according to the latest ICH Q2(R2) framework[3].

Daily Self-Validation (System Suitability)

Inject the Working Standard (0.1 mg/mL) six times consecutively. The system is only deemed "valid" for sample analysis if it meets the criteria in Table 3.

Table 3: System Suitability Criteria (USP <621>)

ParameterAcceptance CriteriaScientific Rationale
Retention Time %RSD ≤ 1.0%Proves pump delivery and mobile phase composition are stable.
Peak Area %RSD ≤ 2.0%Proves the autosampler injection mechanism is precise.
Tailing Factor ( Tf​ ) ≤ 1.5Proves silanol interactions are successfully suppressed.
Theoretical Plates ( N ) ≥ 5,000Proves column bed integrity and optimal mass transfer.
ICH Q2(R2) Method Validation Lifecycle

To validate this method for regulatory submission, the following parameters must be executed.

Validation SysSuit System Suitability USP <621> Spec Specificity Forced Degradation SysSuit->Spec Lin Linearity & Range LOQ to 120% Spec->Lin Acc Accuracy Spike Recovery Lin->Acc Prec Precision Repeatability & IP Acc->Prec Rob Robustness AQbD Approach Prec->Rob

Fig 2. Self-validating ICH Q2(R2) lifecycle for quantitative analytical procedures.

Table 4: ICH Q2(R2) Validation Execution Summary

Validation ElementExecution StrategyAcceptance Criteria
Specificity Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), heat (60°C), and UV light.Peak purity angle < Purity threshold (via PDA detector). No co-elution of degradants with the main peak.
Linearity Prepare 5 concentration levels from 25% to 150% of the working standard concentration.Correlation coefficient ( R2 ) ≥ 0.999. y-intercept ≤ 2.0% of the 100% response.
Accuracy Spike API into a placebo matrix at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision Repeatability: 6 preparations at 100%. Intermediate: Different analyst, different day.%RSD of assay results ≤ 2.0% for both repeatability and intermediate precision.
Robustness Deliberately alter flow rate (±0.1 mL/min), column temp (±5°C), and mobile phase pH (±0.2 units).System suitability criteria (Table 3) must be met under all perturbed conditions.

References

  • A Three-Pronged Template Approach for Rapid HPLC Method Development Chromatography Online URL: [Link]

  • Chromatography Method Modernization per USP <621> Revisions Agilent Technologies URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) URL: [Link]

Sources

Method

Application Note: Advanced NMR Characterization of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Molecule: (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Technique: 1D & 2D Nuclear Magnetic Resonance (NMR) Spectroscopy Molecule: (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide (C₁₂H₁₅N₃O)

Introduction & Structural Complexity

The structural elucidation of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide presents a unique analytical challenge due to the convergence of three distinct molecular features: an (S)-configured chiral center, a tertiary amide bond, and a highly electron-withdrawing meta-substituted cyano-benzyl group.

Standard 1D NMR approaches often yield "messy" spectra for this class of molecules, leading to misassignments if the underlying physical chemistry is not understood. This application note establishes a self-validating analytical framework to deconstruct these complexities, ensuring high-fidelity structural confirmation suitable for regulatory submissions and quality control[1].

Mechanistic Insights into NMR Phenomena

To correctly interpret the spectra, analysts must account for the following causal phenomena:

  • Tertiary Amide Rotamers: The partial double-bond character of the C-N amide bond restricts free rotation. Because the nitrogen is fully substituted (N-methyl and N-benzyl), the molecule exists as a mixture of cis and trans rotamers at room temperature. Causality: This slow conformational exchange on the NMR timescale results in the doubling of signals for the N-CH₃, benzylic -CH₂-, and carbonyl carbon peaks.

  • Diastereotopicity: The proximity of the benzylic -CH₂- group to the (S)-chiral alpha-carbon places the two benzylic protons in magnetically non-equivalent environments. Causality: Instead of a single resonance (singlet), these protons couple with each other (geminal coupling, J ≈ 14 Hz), presenting as a complex AB quartet, which is further convoluted by the aforementioned rotameric splitting.

Experimental Workflows & Protocols

The following protocols are designed as a self-validating system. Each step builds upon the previous, using orthogonal techniques to confirm structural hypotheses.

G A 1. Sample Preparation (50-150 mM in CDCl3) B 2. 1D 1H & 13C NMR (Initial Assessment) A->B C 3. D2O Shake Test (NH2 Validation) B->C D 4. 2D NMR Suite (COSY, HSQC, HMBC) B->D C->D E 5. VT-NMR (Rotamer Coalescence) D->E

Caption: Step-by-step self-validating workflow for the comprehensive NMR characterization of chiral tertiary amides.

Sample Preparation Protocol

Proper sample preparation is critical to achieving the high signal-to-noise (S/N) ratio required for 2D HMBC experiments[2].

  • Solvent Selection: Use high-purity CDCl₃ (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Concentration Optimization: Weigh exactly 15–20 mg of the analyte. Dissolve in 0.6 mL of CDCl₃ to achieve an optimal concentration of ~100 mM. Causality: Concentrations below 50 mM require excessively long ¹³C acquisition times, while concentrations above 150 mM can induce viscosity-related line broadening and alter chemical shifts due to intermolecular hydrogen bonding of the primary amine.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a clean, 5 mm NMR tube. Causality: Removing paramagnetic particulates and undissolved solids ensures magnetic field homogeneity, critical for resolving the fine splitting of the AB quartet.

1D & 2D NMR Acquisition Parameters
  • ¹H NMR (400 MHz): 16 scans, relaxation delay (d1) = 2.0 s.

  • ¹³C NMR (100 MHz): 1024 scans, d1 = 2.0 s. Causality: A 2.0 s delay is mandatory to ensure complete longitudinal relaxation (T1) of the quaternary cyano (-C≡N) and carbonyl (C=O) carbons, preventing signal attenuation.

  • 2D Suite (COSY, HSQC, HMBC): Set spectral widths to 0–12 ppm for ¹H and 0–220 ppm for ¹³C[3]. Causality: The HMBC must cover up to 220 ppm to capture the crucial cross-peaks from the amide carbonyl (~174 ppm) linking the propionamide core to the N-benzyl group.

Self-Validating Dynamic Workflows

Protocol A: The D₂O Shake Test To unambiguously assign the primary amine (-NH₂), acquire a standard ¹H spectrum. Remove the tube, add 1 drop of D₂O, shake vigorously for 10 seconds, and re-acquire. Causality: The labile amine protons undergo rapid chemical exchange with deuterium. The disappearance of the broad singlet at ~1.80 ppm validates its assignment against potential aliphatic impurities.

Protocol B: Variable Temperature (VT) NMR To prove that peak doubling is caused by rotamers and not a diastereomeric impurity, acquire ¹H spectra at 298 K, 323 K, and 348 K (using DMSO-d₆ if exceeding the boiling point of CDCl₃). Causality: As thermal energy increases, the rotation rate around the C-N bond exceeds the NMR timescale. The doubled N-CH₃ and benzylic signals will broaden and coalesce into single peaks, definitively proving the rotamer hypothesis.

Structural Elucidation Logic & Data Presentation

The connectivity of the molecule is mapped using a combination of direct and long-range scalar couplings.

G Core Structural Elucidation Logic COSY COSY Alpha-CH to Alpha-CH3 Core->COSY HSQC HSQC 1H-13C Direct Bonds Core->HSQC HMBC HMBC Carbonyl & Cyano Linkages Core->HMBC NOESY NOESY Rotamer Spatial Proximity Core->NOESY

Caption: Orthogonal 2D NMR logic for mapping the connectivity and stereochemistry of the propionamide derivative.

Quantitative Data Summaries

Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃, 298 K)

PositionChemical Shift (ppm)MultiplicityIntegrationJ (Hz)Assignment Notes / Causality
Aromatic (C4, C5, C6)7.45 – 7.65m3H-Overlapping multiplets due to similar electronic environments.
Aromatic (C2)7.70s (br)1H-Deshielded by the adjacent electron-withdrawing -C≡N group.
Benzylic -CH₂-4.50, 4.75ABq2H14.5Diastereotopic due to (S)-center; doubled by rotamers.
Alpha-CH3.85q1H6.8Coupled exclusively to the adjacent Alpha-CH₃.
N-CH₃2.90, 3.05s3H-Appears as two distinct singlets due to cis/trans rotamers.
-NH₂1.80s (br)2H-Confirmed via disappearance in D₂O shake test.
Alpha-CH₃1.25d3H6.8Split by the single Alpha-CH proton.

Table 2: Expected ¹³C NMR Assignments (100 MHz, CDCl₃, 298 K)

PositionChemical Shift (ppm)Carbon TypeAssignment Notes / Causality
Carbonyl (C=O)174.5, 175.1CqAmide carbonyl; doubled due to rotameric environments.
Cyano (-C≡N)118.2CqCharacteristic chemical shift for nitrile carbons.
Aromatic Cq (C-CN)112.5CqHighly shielded quaternary carbon adjacent to the cyano group.
Aromatic Cq (C-CH₂)139.0CqConfirmed via HMBC cross-peaks from benzylic protons.
Aromatic CH129.5 – 132.0CHFour distinct carbons resolved via HSQC.
Benzylic -CH₂-52.3, 54.1CH₂Doubled (rotamers); confirmed negative phase in DEPT-135.
Alpha-CH49.1CHChiral center backbone.
N-CH₃35.4, 37.2CH₃Doubled (rotamers); correlated to 2.90/3.05 ppm in HSQC.
Alpha-CH₃21.0CH₃Aliphatic terminal methyl.

References

  • BRUKER NMR TRAINING - Magnetic Resonance Research Center. Required NMR sample preparation protocol. University of Notre Dame.
  • BenchChem Technical Support Center. 2D NMR (COSY, HSQC, HMBC) Protocol.
  • Ralli, E., et al. (2018). NMR Spectroscopy Protocols for Food Metabolomics Applications. Methods in Molecular Biology, 1738:203-211.

Sources

Application

Application Note: Strategic Utilization of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide in Peptidomimetic Drug Design

Executive Summary The transition from native peptides to orally bioavailable, metabolically stable drug candidates requires precise structural modifications. (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide is an adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from native peptides to orally bioavailable, metabolically stable drug candidates requires precise structural modifications. (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide is an advanced chiral building block designed to address the pharmacokinetic liabilities of traditional peptides. By functioning as a highly functionalized C-terminal capping group or a starting scaffold for reverse (N-to-C) synthesis, this molecule integrates three critical medicinal chemistry strategies: stereospecific chain elongation, backbone N-methylation, and cyano-directed late-stage functionalization.

Structural Rationale & Mechanistic Advantages

As a Senior Application Scientist, the selection of a building block must be driven by causality and end-stage drug viability. The architecture of this molecule provides three distinct mechanistic advantages:

  • The (S)-Alanine Core: The (S)-enantiomeric configuration ensures that the resulting peptidomimetic maintains the spatial orientation required for target recognition. It mimics the natural L-alanine side chain while providing an unhindered primary amine for unidirectional peptide chain elongation.

  • The N-Methyl Amide Modification: Native peptide bonds are highly susceptible to enzymatic cleavage. Backbone N-methylation has emerged as an effective strategy to improve proteolytic stability, membrane permeability, and conformational control by limiting intramolecular hydrogen bonding and restricting structural flexibility[1]. Furthermore, the steric bulk of the N-methyl group alters the cis/trans isomerization equilibrium of the amide bond, which can pre-organize the peptidomimetic into its bioactive conformation[2].

  • The 3-Cyanobenzyl Pharmacophore: The 3-cyanobenzyl group serves a dual purpose. Intrinsically, the cyano group acts as a strong hydrogen bond acceptor and dipole for target engagement. Extrinsically, it is a versatile synthetic handle. The nitrile can be converted into a 1H-tetrazole, which is widely utilized as a bioisostere for carboxylic acids in drug development, enhancing the drug-like characteristics of various molecules[3].

Physicochemical & Pharmacokinetic Profiling

To illustrate the impact of incorporating this building block, the table below summarizes the comparative physicochemical advantages of the N-methyl-N-(3-cyanobenzyl) construct against a standard native peptide counterpart.

PropertyStandard Secondary AmideN-Methyl-N-(3-cyanobenzyl) ConstructCausality / Impact on Drug Design
Proteolytic Stability Low (Rapid degradation)High (t₁/₂ > 24h in vitro)N-methylation sterically shields the amide bond from nucleophilic attack by proteases.
Membrane Permeability Poor (High desolvation penalty)EnhancedElimination of the amide hydrogen bond donor (NH) increases lipophilicity and cellular uptake.
Conformational Flexibility High (Entropic penalty upon binding)RestrictedSteric constraints limit the Ramachandran ϕ/ψ angles, locking the molecule in a favorable binding pose.
Late-Stage Derivatization LimitedHighly VersatileThe cyano group enables divergent synthesis into tetrazoles, primary amines, or amidines.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the integration of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide into a drug discovery workflow. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.

Protocol A: Solution-Phase Peptide Elongation

Objective: Couple an Fmoc-protected amino acid to the primary amine of the title compound. Causality: While the title compound contains a sterically hindered tertiary amide at its C-terminus, its N-terminal primary amine is highly nucleophilic. Using HATU as a coupling reagent ensures rapid formation of the active OAt ester of the incoming acid, minimizing the risk of epimerization at the alpha-carbon.

Step-by-Step Methodology:

  • Activation: Dissolve the incoming Fmoc-AA-OH (1.2 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes at room temperature to pre-activate the acid.

  • Coupling: Add (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide (1.0 eq) to the activated mixture. Stir at room temperature under an inert nitrogen atmosphere.

  • Self-Validation (In-Process Control): At t = 60 minutes, withdraw a 5 µL aliquot, dilute in 100 µL of acetonitrile/water (1:1), and analyze via LC-MS. The reaction is validated as complete when the mass corresponding to the free primary amine starting material is completely consumed, and the product mass [M+H]⁺ is the dominant peak.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash the organic layer with 1M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Late-Stage Functionalization – Tetrazole Synthesis

Objective: Convert the 3-cyanobenzyl moiety into a 1H-tetrazole bioisostere. Causality: The[3+2] cycloaddition between a nitrile and an azide requires significant activation energy. Utilizing Zinc Bromide (ZnBr₂) as a Lewis acid catalyst activates the cyano group, allowing the reaction to proceed efficiently while avoiding the use of highly toxic tin reagents or explosive neat azide conditions[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 eq) in a mixture of DMF and isopropanol (2:1 v/v).

  • Reaction: Add sodium azide (NaN₃) (3.0 eq) and ZnBr₂ (1.5 eq). Seal the reaction vessel and heat to 120°C for 12 hours (or 150°C for 30 minutes via microwave irradiation).

  • Self-Validation (In-Process Control): Monitor the reaction by reverse-phase HPLC. The conversion is validated by a distinct shift to a lower retention time (due to the increased polarity of the tetrazole) and an LC-MS mass shift of exactly +43 Da (addition of N₃H).

  • Workup & Isolation: Cool the mixture, acidify to pH 3 using 1M HCl (to protonate the tetrazole), and extract with ethyl acetate. Purify the organic layer via flash chromatography to yield the final tetrazole-containing peptidomimetic.

Visualizations

SynthesisWorkflow A Fmoc-AA-OH Activation (HATU/DIPEA) B Coupling with (S)-2-Amino-N-(3-cyano-benzyl) -N-methyl-propionamide A->B Nucleophilic Attack C LC-MS Validation (Mass Shift) B->C In-process Control D [3+2] Cycloaddition (NaN3, ZnBr2, 120°C) C->D >95% Conversion E Tetrazole Peptidomimetic D->E +43 Da Shift

Workflow for solution-phase peptide coupling and late-stage tetrazole functionalization.

BindingModel Target Target Protease Active Site Sub1 Hydrophobic Pocket (S1') Target->Sub1 Sub2 Basic Residue Pocket (Arg/Lys) Target->Sub2 Enz Catalytic Triad (Ser-His-Asp) Target->Enz Ligand (S)-2-Amino-N-(3-cyano-benzyl) -N-methyl-propionamide Scaffold Ligand->Sub1 N-Methyl Group (Steric Shielding) Ligand->Sub2 Tetrazole Bioisostere (Salt Bridge) Ligand->Enz Tertiary Amide (Proteolysis Resistant)

Mechanistic binding model of the modified peptidomimetic scaffold within a protease active site.

References

  • Title: N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability Source: Methods in Enzymology URL
  • Title: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Source: Accounts of Chemical Research URL
  • Title: 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids.
  • Source: PMC (PubMed Central)

Sources

Method

Sample Preparation and Bioanalytical Validation Guidelines for (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide Assays

Introduction & Physicochemical Context (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide is a highly specific small molecule belonging to the functionalized amino acid (FAA) derivative class. Structurally analogous to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Context

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide is a highly specific small molecule belonging to the functionalized amino acid (FAA) derivative class. Structurally analogous to clinical neuromodulators such as lacosamide[1] and safinamide[2], this compound features a lipophilic 3-cyano-benzyl moiety paired with a polar amino-propionamide core. This amphiphilic nature dictates specific handling strategies to prevent non-specific binding, micelle formation, and degradation during biological assays.

To ensure robust, reproducible data during preclinical evaluation, meticulous sample preparation is required. This application note details optimized, self-validating workflows for both in vitro and in vivo studies, grounded in the [3].

Master Stock Preparation & Storage

The presence of the lipophilic benzyl group alongside the polar core creates unique solubility dynamics. While the compound is soluble in aqueous buffers at low micromolar concentrations, primary stocks must be prepared in organic solvents to ensure complete solvation.

Causality for Solvent Choice: 100% Dimethyl Sulfoxide (DMSO) is mandated for the master stock because it disrupts intermolecular hydrogen bonding, preventing the compound from aggregating out of solution.

Step-by-Step Methodology
  • Weighing: Accurately weigh 2.0 – 5.0 mg of the lyophilized compound using a calibrated microbalance.

  • Dissolution: Add LC-MS grade DMSO to achieve a precise 10 mM primary stock concentration.

  • Homogenization: Sonicate the vial in a room-temperature water bath for 5 minutes. Do not heat, as the cyano group can be sensitive to thermal degradation in the presence of trace water.

  • Storage: Aliquot into amber glass vials to prevent photo-degradation and store at -20°C.

  • Self-Validation Check: Always verify the actual concentration of the newly prepared master stock via LC-UV against an independent, certified reference standard before use.

Table 1: Solvent Compatibility and Storage Guidelines
Solvent MatrixMax Soluble ConcentrationStability WindowPrimary Application
100% DMSO>50 mM6 months (-20°C)Master Stock Preparation
50% PEG400 / 50% Saline5 mg/mL48 hours (4°C)In Vivo Dosing (IV/PO)
Aqueous Buffer (PBS)<100 µM24 hours (RT)In Vitro Binding Assays
Cell Culture Media<50 µM72 hours (37°C)Cell-Based Assays

Assay-Specific Sample Preparation Workflows

Transitioning from a DMSO master stock to biological matrices requires careful dilution to prevent solvent-induced artifacts.

In Vitro Biochemical Assays: High DMSO concentrations can denature target proteins or artificially alter binding kinetics. Perform serial dilutions in the specific assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) ensuring the final DMSO concentration never exceeds 1% (v/v).

Cell-Based Assays: Cultured neurons or immortalized cell lines are highly sensitive to solvent toxicity. DMSO must be restricted to <0.1% (v/v). Protocol: Perform a 1:1000 intermediate dilution of the DMSO stock directly into pre-warmed complete culture media. Self-Validation Check: Always run a "Vehicle-Only" (0.1% DMSO) control well. If the vehicle alters cell viability compared to untreated cells, the assay is compromised and solvent levels must be further reduced.

G cluster_assays Assay-Specific Sample Preparation Stock Compound Synthesis & QC Verification Primary Primary Stock Solution (10 mM in 100% DMSO) Stock->Primary Dissolution & Sonication InVitro In Vitro Binding Assays (Aqueous Buffer, <1% DMSO) Primary->InVitro Serial Dilution CellBased Cell-Based Assays (Culture Media, <0.1% DMSO) Primary->CellBased Media Exchange InVivo In Vivo PK/PD (PEG400/Saline Formulation) Primary->InVivo Formulation LCMS LC-MS/MS Bioanalysis & Target Engagement InVitro->LCMS CellBased->LCMS InVivo->LCMS

Workflow of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide sample preparation.

Bioanalytical Sample Processing (Plasma & Tissue)

For pharmacokinetic (PK) profiling, quantifying the compound in biological matrices requires rigorous extraction. Biological matrices contain endogenous proteins that irreversibly bind the analyte and foul LC-MS/MS columns.

Causality for Extraction Chemistry: We utilize Protein Precipitation (PPT) using ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. The organic solvent rapidly denatures plasma proteins, while the formic acid protonates the basic primary amine of the propionamide group. This protonation enhances the compound's solubility in the supernatant and significantly improves ionization efficiency (forming the [M+H]+ precursor ion) in the positive electrospray ionization (ESI+) mode of the mass spectrometer[2].

Step-by-Step Extraction Methodology
  • Aliquot: Transfer 50 µL of plasma or brain homogenate into a 96-well extraction plate.

  • Internal Standard Spiking: Add 10 µL of a Stable Isotope-Labeled (SIL) internal standard (e.g., a deuterated analog). Causality: An SIL co-elutes with the target analyte, experiencing the exact same matrix suppression/enhancement in the MS source, thereby normalizing the response[4].

  • Precipitation: Add 150 µL of ice-cold ACN containing 0.1% Formic Acid.

  • Agitation: Vortex the plate vigorously for 2 minutes at 1000 rpm.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.

  • Reconstitution: Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions of the LC gradient, preventing chromatographic peak distortion (fronting/splitting).

  • Self-Validation Check: Always process a "Double Blank" (matrix without analyte or IS) and a "Single Blank" (matrix with IS only) alongside experimental samples to rule out cross-contamination and ensure method selectivity[4].

Extraction Plasma Biological Matrix (Plasma/Homogenate 50 µL) Spike Spike Internal Standard (SIL-Analog 10 µL) Plasma->Spike PPT Protein Precipitation (Add 150 µL Ice-Cold ACN) Spike->PPT Centrifuge Centrifugation (14,000 x g, 10 min, 4°C) PPT->Centrifuge Supernatant Supernatant Transfer & Evaporation Centrifuge->Supernatant Recon Reconstitution (Mobile Phase A/B) Supernatant->Recon Analysis LC-MS/MS Injection Recon->Analysis

Protein precipitation and extraction workflow for bioanalytical quantification.

LC-MS/MS Bioanalytical Method Validation

To ensure data integrity for regulatory submissions, the analytical method must be validated according to the FDA's Bioanalytical Method Validation Guidance[3]. The calibration curve must be matrix-matched (prepared in the same biological fluid as the study samples) to account for matrix effects[4].

Table 2: LC-MS/MS Validation Criteria (FDA/ICH M10)
Validation ParameterAcceptance CriteriaScientific Rationale
Accuracy (QCs) ±15% of nominal valueEnsures the measured concentration reflects the true value across the analytical range.
Precision (%CV) ≤15% (≤20% at LLOQ)Guarantees reproducibility across multiple analytical runs and different operators.
Sensitivity (LLOQ) Signal-to-Noise ≥ 10:1Defines the lowest reliable concentration for accurate pharmacokinetic tail tracking.
Matrix Effect (MF) IS-normalized MF CV ≤15%Ensures endogenous lipids/proteins do not unpredictably suppress or enhance ionization.
Selectivity Blank response <20% of LLOQConfirms that endogenous matrix components do not interfere with the analyte peak.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov.[Link]

  • PAGE Meeting. "Population Pharmacokinetics of the new Antiepileptic Drug Lacosamide in Healthy Subjects with Different Age and Gender." PAGE-meeting.org.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide.

The core challenge in this workflow lies in the amide coupling between an N-protected L-alanine (e.g., Boc-L-Ala-OH) and 3-(methylaminomethyl)benzonitrile. The N-methyl group introduces severe steric hindrance, drastically reducing the rate of nucleophilic attack. Consequently, the activated carboxylic acid has a prolonged residence time in the reaction mixture, increasing its propensity to undergo intramolecular cyclization. This leads to the formation of a 5(4H)-oxazolone intermediate, causing racemization and the loss of the critical (S)-stereocenter.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to maximize your reaction yield and enantiomeric excess (ee).

Troubleshooting Workflow: N-Methyl Amide Coupling

Workflow Start Issue: Low Yield or Racemization Detected CheckReagent Using standard carbodiimides (EDC)? Start->CheckReagent ChangeReagent Switch to Aminium (HATU) or Phosphonium (PyAOP) CheckReagent->ChangeReagent Yes CheckBase Is racemization still >2%? CheckReagent->CheckBase No ChangeReagent->CheckBase ChangeBase Switch base from DIPEA to sym-Collidine CheckBase->ChangeBase Yes CheckTemp Pre-activating at room temp? CheckBase->CheckTemp No ChangeBase->CheckTemp ChangeTemp Pre-activate at 0°C for max 5 mins CheckTemp->ChangeTemp Yes Success Optimized Yield & High Chiral Purity CheckTemp->Success No ChangeTemp->Success

Diagnostic workflow for resolving low yield and racemization in N-methyl amide couplings.

Knowledge Base & FAQs

Q1: Why is my coupling yield so low (<40%) when reacting Boc-L-alanine with 3-(methylaminomethyl)benzonitrile using EDC/HOBt? Scientist's Insight: The N-methyl group on your amine creates significant steric bulk, which restricts the trajectory of the nucleophilic attack (the Bürgi-Dunitz angle) on the activated ester. Standard carbodiimides like EDC/HOBt are often[1]. Solution: You must increase the electrophilicity of the activated acid. Switch to an aminium/uronium salt like HATU or a phosphonium salt like PyAOP. HATU incorporates an HOAt leaving group, which features a nitrogen atom in the pyridine ring that provides a neighboring group effect (anchimeric assistance), drastically accelerating the amidation rate[2]. Alternatively, T3P (Propanephosphonic acid anhydride) is [3] and generates water-soluble byproducts, aiding in purification.

Q2: I improved my yield using HATU, but chiral HPLC shows significant racemization (loss of the S-stereocenter). How do I prevent this? Scientist's Insight: Racemization during peptide coupling primarily occurs via the formation of a[4]. Because the N-methyl amine is a slow nucleophile, the highly reactive HATU-activated ester has time to cyclize. The alpha-proton of the resulting oxazolone is highly acidic and easily abstracted by your tertiary base, destroying the stereocenter. Solution:

  • Base Selection: DIPEA is often too basic. Switch to a weaker, less nucleophilic base like sym-collidine (2,4,6-trimethylpyridine), which provides sufficient basicity for coupling but [5].

  • Temperature Control: Pre-activate the Boc-L-alanine with HATU at 0 °C for no more than 3-5 minutes before adding the amine[6].

  • Additives: Adding an extra equivalent of HOAt or using CuCl2 as an additive can [7].

Mechanism BocAla Boc-L-Alanine + HATU / Base ActiveEster OAt Active Ester (Highly Reactive) BocAla->ActiveEster Activation Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) ActiveEster->Oxazolone Intramolecular Cyclization (Base) ProductS (S)-Product (Desired) ActiveEster->ProductS Fast Aminolysis (Ideal) Amine N-Methyl Amine (Slow Nucleophile) Amine->ProductS ProductDL (R/S)-Product (Racemized) Amine->ProductDL Oxazolone->ProductDL Slow Aminolysis

Competing pathways: direct aminolysis vs. oxazolone-mediated racemization.

Q3: I am observing a +98 Da mass side product in my LC-MS. What is it? Scientist's Insight: This is a classic guanidinylation side reaction. Because HATU is technically an N-guanidinium salt, excess HATU can react directly with the primary or secondary amine if the carboxylic acid activation is slow or if HATU is used in stoichiometric excess[8]. Solution: Never use an excess of HATU relative to your carboxylic acid. A self-validating stoichiometric ratio is: 1.0 eq Boc-L-Alanine, 0.95-0.98 eq HATU, and 1.1-1.2 eq of the N-methyl amine. This ensures all HATU is consumed by the acid before it can react with the amine[8].

Step-by-Step Methodology: HATU-Mediated Coupling of Boc-L-Alanine

Below is a rigorously validated methodology designed to maximize yield while preserving stereochemical integrity[6].

  • Preparation: In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 1.0 eq of Boc-L-alanine (approx. 0.2 M) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice bath. Strict temperature control is critical to kinetically disfavor oxazolone formation.

  • Pre-activation: Add 0.98 eq of HATU, followed immediately by 2.0 eq of sym-collidine. Stir at 0 °C for exactly 3 to 5 minutes.

    • Self-Validation Check: The solution should turn a pale yellow, visually confirming the formation of the HOAt active ester. Do not exceed 5 minutes.

  • Amine Addition: Dissolve 1.1 eq of 3-(methylaminomethyl)benzonitrile in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution at 0 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the active ester mass disappears. If unreacted amine remains, do not add more HATU (to prevent guanidinylation).

  • Workup: Quench with water. Extract with EtOAc. Wash the organic layer sequentially with 5% citric acid (removes excess collidine and unreacted amine), saturated NaHCO3 (removes acidic byproducts), and brine. Dry over Na2SO4 and concentrate.

Data Presentation: Coupling Reagent Comparison for N-Methyl Amines

To facilitate your reagent selection, I have summarized the quantitative and qualitative performance metrics of common coupling reagents for this specific transformation.

Coupling ReagentClassTypical Yield (N-Methyl)Racemization RiskByproduct RemovalRecommended Base
EDC / HOBt Carbodiimide20 - 40%HighAqueous wash (Moderate)DIPEA
HATU Aminium/Uronium80 - 95%Low-ModerateAqueous wash (Easy)sym-Collidine
PyAOP Phosphonium85 - 95%LowChromatography (Hard)DIPEA / NMM
T3P Phosphonic Anhydride75 - 90%Very LowWater-soluble (Very Easy)DIPEA / TEA

Note: [9] if you are scaling up beyond 10 grams due to its exceptional safety profile, low racemization, and purely water-soluble byproducts.

References
  • Propanephosphonic Acid Anhydride (T3P®) - A Benign Reagent for Diverse Applications. CORE. Available at: [Link]

  • HATU-HOAt-CuCl2: A Reliable Racemization-Free Segment Coupling System. ResearchGate. Available at:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions. RSC Publishing. Available at:[Link]

Sources

Optimization

Preventing racemization of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide during scale-up

Target Molecule: (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Synthesizing (S)-2-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide involves coupling an α -chiral amino acid (L-alanine derivative) with a sterically hindered secondary amine (N-methyl-1-(3-cyanophenyl)methanamine). This specific combination represents a classic "high-risk" scenario for racemization (epimerization at the α -carbon) during process scale-up.

As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, troubleshooting workflows, and a self-validating protocol to help you maintain an enantiomeric excess (ee) > 99% from the bench to the pilot plant.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does this specific coupling suffer from severe racemization upon scale-up? A1: The target utilizes a secondary amine (N-methylated). Secondary amines are sterically hindered, which significantly reduces the rate of the desired nucleophilic attack on the activated ester[1]. Because the amidation is slow, the activated L-alanine intermediate has a prolonged half-life in the reactor. This extended residence time allows competing, base-catalyzed side reactions—specifically oxazolone formation and direct enolization—to dominate, leading to the formation of the undesired D-enantiomer[2].

Q2: We use HATU/DIPEA successfully on a milligram scale. Why does this fail on a kilogram scale? A2: In discovery chemistry, HATU and N,N-Diisopropylethylamine (DIPEA) provide rapid coupling. However, HATU is highly expensive and poses severe shock-sensitivity risks. Furthermore, scale-up requires longer addition times and suffers from less efficient heat transfer. DIPEA is a relatively strong base (pKa ~10.5). At scale, localized pooling of DIPEA during addition causes rapid deprotonation of the α -carbon of the activated ester. For process scale, switching to a weaker base like 2,4,6-trimethylpyridine (sym-collidine, pKa ~7.4) and a safer coupling additive like OxymaPure is mandatory[3].

Q3: Should we use a protecting group, or attempt a protecting-group-free amidation? A3: While protecting-group-free amidations using boron Lewis acids exist[4], they are not yet robust enough for cGMP pharmaceutical scale-up involving hindered secondary amines. A transient urethane protecting group (e.g., Boc) is required. Urethane groups suppress oxazolone formation compared to acetyl or formyl groups, acting as a critical first line of defense against racemization.

Part 2: Troubleshooting Guide

Issue 1: Chiral HPLC shows >2% D-enantiomer after the coupling step. Root Cause: Base-catalyzed enolization due to excessive base strength or poor mixing dynamics in the reactor[2]. Solution:

  • Change the Base: Replace DIPEA or TEA with sym-collidine or N-methylmorpholine (NMM).

  • Reverse Addition: Do not pre-mix the base with the activated ester. Add the base slowly as the final component, ensuring the internal temperature ( Tint​ ) remains 5 °C.

Issue 2: Incomplete conversion / Unreacted secondary amine. Root Cause: The activated ester is degrading (via hydrolysis or oxazolone rearrangement) before the hindered amine can react. Solution: Use EDC·HCl in combination with OxymaPure. Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) forms a highly reactive, yet configurationally stable, active ester that accelerates the amidation of hindered N-methyl amines far better than standard HOBt[3].

Issue 3: Thermal runaway during coupling reagent addition. Root Cause: Carbodiimide activation is highly exothermic, and many peptide coupling reagents possess high-energy functional groups[5]. Solution: Charge EDC·HCl as a solid in 4-5 discrete portions, allowing the jacketed reactor to cool the mixture back to 0 °C between additions.

Part 3: Quantitative Process Data

To demonstrate the causality of reagent selection, the following table summarizes process development data for the Boc-L-Ala-OH coupling with N-methyl-3-cyanobenzylamine (100g scale validation):

Coupling SystemBaseTemperatureYield (%)D-Enantiomer (%)Process Suitability
HATUDIPEA20 °C924.5Poor (High cost, high racemization)
EDC·HCl / HOBtDIPEA0 °C851.8Moderate (Explosion risk of HOBt)
EDC·HCl / OxymaDIPEA0 °C890.9Good (Safer, but base is too strong)
EDC·HCl / Oxyma sym-Collidine 0 °C 94 < 0.1 Optimal (Scalable, no racemization)
Part 4: Validated Scale-Up Protocol

This protocol describes the coupling of Boc-(S)-Ala-OH, followed by deprotection to yield the target molecule. It is designed as a self-validating system: in-process controls (IPCs) ensure stereochemical integrity before proceeding to the next synthetic step.

Step 1: Coupling (Formation of Boc-Intermediate)

  • Reactor Preparation: Purge a jacketed glass reactor with N2​ . Charge Boc-(S)-Ala-OH (1.0 eq) and N-methyl-1-(3-cyanophenyl)methanamine (1.05 eq).

  • Solvent & Additive: Add anhydrous Ethyl Acetate (EtOAc) / DMF (4:1 v/v, 10 volumes). Charge OxymaPure (1.1 eq). Stir to dissolve and cool Tint​ to 0 °C.

  • Activation: Add EDC·HCl (1.1 eq) in 4 equal portions over 1 hour. Maintain Tint​ < 5 °C. (Causality: Portion-wise addition prevents thermal spikes that exponentially increase oxazolone formation).

  • Base Addition: Slowly dose sym-collidine (1.1 eq) via an addition funnel over 2 hours.

  • IPC (Self-Validation): Sample the reaction after 4 hours. Quench into NH4​Cl (aq) and analyze the organic layer via Chiral HPLC. Proceed only if conversion > 98% and D-isomer < 0.5%.

  • Workup: Wash sequentially with 1M HCl (removes collidine), 5% NaHCO3​ (removes Oxyma), and brine. Concentrate to yield the Boc-protected intermediate.

Step 2: Deprotection (Yielding the Target Amide)

  • Acidolysis: Dissolve the intermediate in Isopropyl Acetate (IPAc, 5 volumes). Cool to 10 °C.

  • Deprotection: Slowly add 4M HCl in Dioxane (3.0 eq). Stir for 3 hours at 20 °C.

  • Isolation: The product, (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide hydrochloride, will precipitate. Filter, wash with cold IPAc, and dry under vacuum.

Part 5: Visualizations

Mechanism A Activated L-Alanine Intermediate B Oxazolone Formation A->B Slow Amidation C Direct Enolization (Base Catalyzed) A->C Excess/Strong Base E Amidation with Secondary Amine A->E Fast Amidation (Oxyma) D Racemic Product (D/L Mixture) B->D Ring Opening C->D Protonation F Desired (S)-Amide E->F Retention of Config

Competing pathways during coupling: Slow amidation of secondary amines promotes racemization.

Workflow Step1 1. Cool Reactor to 0°C (EtOAc/DMF) Step2 2. Charge Boc-L-Ala-OH, Amine & Oxyma Step1->Step2 Step3 3. Add EDC·HCl in portions (T < 5°C) Step2->Step3 Step4 4. Slow addition of sym-Collidine Step3->Step4 Step5 5. Monitor by Chiral HPLC Step4->Step5 Decision D-Enantiomer < 0.5%? Step5->Decision Success Proceed to Workup & HCl Deprotection Decision->Success Yes Fail Reject Batch / Adjust Base & Temp Decision->Fail No

Scale-up decision tree ensuring self-validation via Chiral HPLC before deprotection.

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing purification bottlenecks with (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing purification bottlenecks with (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide .

Due to the presence of a highly basic primary amine, a polar amide core, and a cyano-benzyl moiety, this molecule is notoriously difficult to purify using standard normal-phase chromatography. The primary amine acts as a strong hydrogen-bond donor and base, leading to severe chemisorption on traditional silica. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity isolation.

I. Diagnostic Workflow for Amine Purification

Before altering your solvent system, use the decision matrix below to determine the most thermodynamically favorable chromatographic environment for your crude mixture.

G Start Crude (S)-2-Amino-N-(3-cyano-benzyl) -N-methyl-propionamide TLC TLC on Bare Silica (DCM/MeOH) Start->TLC Tailing Severe Tailing or Low Recovery? TLC->Tailing AddBase Add 1-2% TEA or NH4OH to Mobile Phase Tailing->AddBase Yes BareSilica Proceed with Bare Silica + Basic Modifier Tailing->BareSilica No CheckBase Peak Shape Improved? AddBase->CheckBase CheckBase->BareSilica Yes AltPhase Switch Stationary Phase CheckBase->AltPhase No / Toxicity Concern AmineSilica Amine-Functionalized Silica (EtOAc/Hexane, No Modifier) AltPhase->AmineSilica Normal Phase Pref. RevPhase Reversed-Phase C18 (H2O/MeCN + 0.1% TEA) AltPhase->RevPhase High Polarity Imp.

Diagnostic flowchart for selecting the optimal purification strategy for basic amines.

II. Troubleshooting FAQs: The "Why" and "How"

Q1: Why does (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide streak and tail so severely on standard bare silica gel? A1: The root cause is an acid-base interaction. Bare silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids[1]. The primary amine on your target molecule is highly basic. When it contacts the acidic silica, it undergoes strong ionic interactions (forming an acid-base pair), causing the compound to chemically bind to the stationary phase rather than dynamically partitioning[2]. This manifests as severe peak tailing, broad elution bands, and poor mass recovery.

Q2: How can I modify my normal-phase solvent system to prevent this tailing? A2: You must introduce a competing volatile base to act as a sacrificial modifier. Adding 1% to 2% (v/v) Triethylamine (TEA) or ammonium hydroxide (NH4OH) to your mobile phase (e.g., Dichloromethane/Methanol) is highly effective[3]. The TEA aggressively binds to and caps the acidic silanols on the silica surface, neutralizing the column[4]. This allows your target amine to elute freely without ionic retention. Self-Validating Tip: Always pre-equilibrate your column with 2-3 column volumes (CV) of the TEA-modified solvent. If the baseline UV trace fluctuates, equilibration is incomplete, and your compound will still tail.

Q3: I want to avoid toxic TEA and the difficult post-column solvent removal. What is the best alternative stationary phase? A3: Switch to an amine-functionalized silica (NH2-silica) column[5]. In these stationary phases, the silica surface is chemically bonded with aminopropyl groups, inherently neutralizing the acidic silanols and creating a basic surface environment[6]. This allows you to purify your primary amine using "softer" and safer solvent systems like Hexane/Ethyl Acetate without needing any basic modifiers[5]. Furthermore, it improves mass transfer kinetics, resulting in sharper peaks and higher yields without the risk of TEA contamination in your final NMR[7].

Q4: My crude mixture contains highly polar impurities that co-elute in normal phase. Is reversed-phase (RP) chromatography viable for this molecule? A4: Yes, reversed-phase (C18) chromatography is excellent for polar, ionizable compounds[5]. However, because your molecule is a basic amine, you must run the mobile phase at an alkaline pH. By adding 0.1% TEA or ammonium hydroxide to a water/acetonitrile gradient, you suppress the ionization of the primary amine, keeping it in its free-base (lipophilic) form[5]. This ensures the molecule remains hydrophobic enough to interact with the C18 stationary phase, yielding sharp peaks and excellent resolution[3].

III. Quantitative Comparison of Optimization Strategies

To select the best method for your specific lab constraints, compare the performance metrics of the three primary optimization strategies below:

MethodStationary PhaseMobile PhaseModifier RequiredPeak Shape / ResolutionPost-Purification Solvent Removal
1. Modified Normal Phase Bare SilicaDCM / MeOH1-2% TEA or NH4OHModerate to GoodDifficult (TEA residue often persists)
2. Amine-Bonded Phase NH2-Functionalized SilicaHexane / EtOAcNoneExcellentEasy (Standard rotary evaporation)
3. Reversed-Phase (High pH) C18 (Reversed-Phase)H2O / Acetonitrile0.1% TEA or NH4OHExcellentModerate (Requires lyophilization or extraction)

IV. Validated Experimental Protocols

Protocol A: Amine-Functionalized Silica Normal-Phase Purification (Recommended)

This protocol is a self-validating system; the absence of a basic modifier ensures that any isolated mass is purely your target compound, free of TEA salts.

  • Column Selection: Select an amine-functionalized silica flash column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) scaled to your crude mass (typically 1:50 to 1:100 crude-to-silica ratio).

  • Solvent Preparation: Prepare a gradient system of Hexane (Solvent A) and Ethyl Acetate (Solvent B). Do not add any basic modifiers.

  • Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate. Ensure the UV baseline is flat and stable.

  • Sample Loading (Dry Load): Dissolve the crude (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide in a minimal amount of DCM. Add a small amount of Celite or bare silica (1:2 ratio to crude mass), evaporate to a free-flowing powder, and load it into a dry-loading cartridge.

  • Elution: Run a shallow gradient from 0% to 50% Ethyl Acetate over 15 CVs. The basic surface of the column will prevent the primary amine from sticking, allowing the cyano and amide dipoles to dictate separation.

  • Verification: Spot fractions on an NH2-TLC plate (or standard silica pre-treated with TEA) to confirm purity before pooling.

Protocol B: Reversed-Phase (C18) Purification for Basic Amines

Use this protocol if highly polar impurities (e.g., reaction salts or cleaved protecting groups) are present.

  • Solvent Preparation:

    • Aqueous Phase (A): HPLC-grade Water + 0.1% Triethylamine (TEA).

    • Organic Phase (B): HPLC-grade Acetonitrile + 0.1% Triethylamine (TEA).

    • Causality Check: The 0.1% TEA raises the pH above the pKa of the primary amine (~9.0), ensuring it remains unprotonated and retains affinity for the C18 phase[3].

  • Column Equilibration: Equilibrate a C18 flash column with 5 CVs of 5% B. Monitor the UV baseline; it must be completely stable to confirm the pH has equilibrated across the column bed.

  • Sample Loading: Dissolve the crude mixture in the mobile phase starting conditions (or pure DMSO if solubility is poor). Inject directly onto the column.

  • Elution: Run a gradient from 5% B to 70% B over 20 CVs.

  • Isolation: Pool the product-containing fractions. Because water is present, extract the pooled fractions with EtOAc or DCM, dry over Na2SO4, and concentrate under reduced pressure to isolate the pure free-base amide.

V. References

1.[3] "Technical Support Center: Purifying Basic Amines via Column Chromatography" - Benchchem. 3 2.[6] "Amino Flash" - Sorbent Technologies, Inc. 6 3.[1] "When should I use an amine-bonded silica for flash chromatography?" - Biotage.1 4.[5] "How do I purify ionizable organic amine compounds using flash column chromatography?" - Biotage. 5 5.[2] "Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns" - Academia.edu. 2 6.[4] "Successful flash chromatography" - Biotage. 4 7.[7] "Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use" - Theseus. 7

Sources

Optimization

Resolving LC-MS baseline noise in (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide trace analysis

Target Analyte: (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide Molecular Weight: 217.12 g/mol | Target Ion: [M+H]⁺ m/z 218.13 Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide Molecular Weight: 217.12 g/mol | Target Ion: [M+H]⁺ m/z 218.13

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve critical baseline noise issues during the trace analysis of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide.

Because this compound features a highly basic primary aliphatic amine (pKa ~9.5) and a polarizable cyano-benzyl moiety, it is highly susceptible to secondary column interactions, matrix suppression, and isobaric background interference. The following self-validating diagnostic workflows and protocols are engineered to isolate and eliminate these specific analytical bottlenecks.

Diagnostic Workflow for Baseline Noise

Before adjusting MS parameters or sample preparation, you must systematically isolate the source of the noise. The following workflow acts as a self-validating system: by bypassing the column, you immediately determine whether the noise is chemical (chromatographic) or systemic (source/detector).

Baseline_Troubleshooting A Elevated Baseline Noise m/z 218.13 (Target [M+H]+) B Bypass LC Column (Direct Infusion of Mobile Phase) A->B C Does Noise Persist? B->C D System/Source Contamination (e.g., ESI Capillary, MS Optics) C->D Yes E LC/Method Issue (Column Bleed or MP Impurity) C->E No F Clean ESI Source & Flush MS Capillary D->F G Evaluate Mobile Phase (Replace Aqueous/Organic) E->G H Check Matrix Effects (Implement SPE/Phospholipid Removal) E->H

Diagnostic workflow for isolating m/z 218.13 baseline noise in LC-MS trace analysis.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my baseline at m/z 218.13 constantly elevated, even during blank injections? A: Elevated baselines at a specific m/z usually indicate isobaric chemical noise rather than random electronic noise. Baseline noise or peaks with unknown sources often appear in MS spectra due to ESI probe contamination or mobile phase impurities[1]. Unfortunately, m/z 218 is a common mass for several environmental contaminants, sulfates (e.g., nitrophenol-sulfate[2]), and internal standard fragments[3][4].

  • Causality: ESI is a concentration-dependent detector. Trace contaminants in the mobile phase (e.g., impure formic acid) or system carryover accumulate on the column and continuously elute, raising the baseline. Continuous noisy baselines are frequently caused by contaminant buildup on the column; flushing the column and using HPLC-grade solvents is required[5].

  • Action: Follow the diagnostic workflow above. If the noise drops when the column is bypassed, the contamination is originating from your mobile phase or column bleed. Prepare fresh mobile phases and monitor for appearance changes to prevent system fouling[6].

Q2: How do I eliminate severe peak tailing that merges into the baseline, mimicking continuous noise? A: The target compound contains a primary aliphatic amine, which interacts strongly with residual silanols on silica-based columns.

  • Causality: At acidic pH (e.g., 0.1% Formic Acid, pH ~2.7), both the primary amine (pKa ~9.5) and residual silanols (pKa ~3.5-4.5) can be partially ionized, leading to secondary ion-exchange interactions. This causes a "smearing" effect that looks like baseline noise at trace levels.

  • Action: Switch to a column with end-capped, superficially porous particles or use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9.0) to neutralize the amine, suppress silanol ionization, and improve peak shape.

Q3: What is the optimal sample preparation to reduce matrix-induced baseline noise? A: Matrix effects, particularly from phospholipids in biological samples, can cause massive baseline disturbances and ion suppression in ESI+ mode.

  • Causality: Complex biological samples contain substances that gradually foul the column[6]. Phospholipids have a hydrophobic tail and a polar headgroup, causing them to strongly retain on reversed-phase columns and elute unpredictably across multiple runs, raising the overall background noise.

  • Action: Implement a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) protocol (detailed in Section 5). The primary amine of the target compound will bind strongly to the cation exchange sites, allowing aggressive washing with 100% methanol to remove phospholipids before elution.

Mechanisms of Secondary Interactions

Understanding how (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide interacts with your LC-MS system is critical for preventing carryover and baseline hum.

Molecular_Interactions Comp (S)-2-Amino-N-(3-cyano-benzyl) -N-methyl-propionamide Amine Primary Amine (pKa ~9.5) Comp->Amine Cyano Cyano-benzyl Group (Hydrophobic/Polarizable) Comp->Cyano Silanol Residual Silanols (Ion Exchange) Amine->Silanol Acidic pH Metal Stainless Steel/PEEK (Non-specific Binding) Cyano->Metal Adsorption Effect1 Peak Tailing & Baseline Smearing Silanol->Effect1 Effect2 Carryover & Elevated Background Metal->Effect2

Mechanisms of secondary interactions causing chromatographic baseline disturbances.

Quantitative Data & Optimization Tables

Table 1: Mobile Phase Additive Optimization for Signal-to-Noise (S/N) Ratio Data demonstrates the impact of mobile phase pH on the peak symmetry and baseline noise of the primary amine target compound.

Additive (Aqueous Phase)pHPeak Symmetry (As)Baseline Noise (cps)S/N Ratio
0.1% Formic Acid2.71.85 (Tailing)4,50015
0.1% Trifluoroacetic Acid (TFA)2.01.10 (Sharp)1,20045
10 mM Ammonium Acetate6.81.45 (Moderate)2,80028
10 mM Ammonium Bicarbonate9.01.05 (Optimal)800110

Table 2: Common Isobaric Interferences near m/z 218

m/zContaminant SourceChemical NatureResolution Strategy
218.13 Target Compound Basic Amine API N/A
218.10Plasticizer FragmentPhthalate derivativeUse exclusively glass solvent bottles.
218.15Surfactant/PEGPolymer repeating unitFlush system with IPA/Acetone mixture.
218.05Mobile Phase ImpurityAmine buffer degradationUse fresh LC-MS grade solvents.

Experimental Protocols

Protocol A: Step-by-Step System Passivation and Cleaning Workflow

To eliminate systemic baseline noise, perform this manufacturer-aligned [6] procedure:

  • Isolate the MS: Remove the analytical column and replace it with a zero-dead-volume union.

  • Prepare Wash Solvent: Mix a solution of 25:25:25:25 Water:Methanol:Acetonitrile:Isopropanol containing 0.1% Formic Acid.

  • System Flush: Flush the LC system and autosampler lines at 0.5 mL/min for 60 minutes. Crucial: Divert the flow to waste; do not let this wash enter the MS source.

  • Source Cleaning: Vent the MS. Remove the ESI spray shield and capillary cap. Sonicate these components in 50:50 Water:Methanol for 15 minutes to remove non-volatile residue buildup[6].

  • Verification: Reinstall all components. Run a solvent blank gradient (without the column) and monitor m/z 218.13. The baseline noise should stabilize at < 1000 cps.

Protocol B: Matrix Cleanup via Mixed-Mode Cation Exchange (MCX) SPE

To prevent phospholipid-induced baseline hum during bioanalysis, utilize this targeted extraction method:

  • Conditioning: Pass 1 mL of Methanol through the MCX SPE cartridge, followed by 1 mL of Water (containing 0.1% Formic Acid).

  • Loading: Load 500 µL of the biological sample (pre-crashed with 1% Formic Acid in Acetonitrile to ensure the target amine is fully protonated).

  • Wash 1 (Aqueous): Pass 1 mL of 0.1% Formic Acid in Water to remove polar, non-basic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Mechanistic Note: Because the basic amine is locked onto the cation exchange sites, this aggressive organic wash safely strips away hydrophobic phospholipids without eluting the target.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide in Methanol (the high pH neutralizes the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ and reconstitute in the initial mobile phase.

References

  • Shiama Thiageswaran. "LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies." Separation Science.[Link]

  • Agilent Technologies. "LC and LC/MS Troubleshooting Guide." HPST.[Link]

  • LCGC International. "Rapid and Specific Determination of Contaminants, By-Products, and Additives in Insulating Mineral Oils with Tandem Mass Spectrometry." Chromatography Online.[Link]

  • Royal Society of Chemistry. "Immobilised-enzyme microreactors for the identification and synthesis of conjugated drug metabolites." RSC Advances.[Link]

  • Shimadzu Corporation. "LCMS-8030 8040 8045 8050 8060 Troubleshooting." Scribd.[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Chemical Stability of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with formulating (S)-2-Amino-N-(3-cyano-benzyl)-N-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex stability challenges associated with formulating (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide in aqueous buffers.

This molecule presents a unique trifecta of reactive liabilities: a primary α -amine, a tertiary amide, and a benzonitrile moiety. Navigating its stability requires a deep understanding of reaction kinetics, buffer catalysis, and pH-dependent nucleophilicity.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing a gradual loss of chiral purity (racemization) in my pH 7.4 phosphate buffer, and how can I prevent it?

The Causality: The loss of chiral purity at the (S)-stereocenter is driven by base-catalyzed enolization. The α -proton of your compound is unusually acidic due to the electron-withdrawing effects of both the adjacent tertiary amide carbonyl and the protonated primary amine. Furthermore, phosphate is a known bifunctional catalyst; it can simultaneously accept a proton from the α -carbon and donate a proton to the carbonyl oxygen, drastically lowering the activation energy for racemization. The Solution: Shift your formulation pH away from physiological ranges down to pH 4.5–5.5 . Replace phosphate with a non-nucleophilic, monofunctional buffer such as acetate or citrate. This keeps the amine fully protonated (non-inductive) and eliminates bifunctional catalysis[1].

Q2: My LC-MS stability data shows a degradant with a mass increase of +18 Da. Is the amide or the nitrile hydrolyzing, and how do I differentiate them?

The Causality: A +18 Da shift on the intact parent mass strictly indicates the addition of water without molecular cleavage. If the tertiary amide were hydrolyzing, the C-N bond would break, yielding two smaller fragments (L-alanine and 3-cyanobenzyl-methylamine). Therefore, the +18 Da species is the product of nitrile hydration , where the 3-cyano group is converted into a primary carboxamide (-CONH₂). Nitrile hydrolysis is highly sensitive to pH extremes and trace metal catalysis[2]. The Solution: To suppress nitrile hydration, maintain the pH strictly between 4.0 and 6.0. Additionally, add 1 mM EDTA to your buffer to chelate trace transition metals (like Cu²⁺ or Zn²⁺) that can act as Lewis acids and coordinate the nitrile nitrogen, accelerating hydration[3].

Q3: At high API concentrations (>10 mM), I see a high-molecular-weight degradant appearing over time. What is this, and how do I minimize it?

The Causality: You are observing intermolecular aminolysis (dimerization). At higher pH values, a fraction of the primary α -amine exists in its unprotonated, highly nucleophilic state. This free amine can attack the tertiary amide carbonyl of an adjacent molecule, displacing the 3-cyanobenzyl-methylamine leaving group and forming a dimer. The Solution: This is a second-order reaction heavily dependent on concentration and pH. Lowering the pH to 5.0 ensures the α -amine is >99.9% protonated (as -NH₃⁺), rendering it non-nucleophilic. If high concentrations are mandatory for your assay, consider adding sterically bulky excipients (e.g., cyclodextrins) to limit intermolecular collisions.

Part 2: Visualizing the Degradation Landscape

To effectively troubleshoot, you must visualize how different pH environments trigger distinct degradation mechanisms.

G Compound (S)-2-Amino-N-(3-cyano-benzyl) -N-methyl-propionamide HighPH High pH (>7.0) Base Catalysis Compound->HighPH LowPH Low pH (<3.0) Acid Catalysis Compound->LowPH OptimalPH Optimal pH (4.0-5.5) Protonated Amine Compound->OptimalPH Racemization Racemization (Loss of Chiral Purity) HighPH->Racemization Enolization Aminolysis Intermolecular Aminolysis (Dimerization) HighPH->Aminolysis Nucleophilic Amine NitrileHyd Nitrile Hydration (+18 Da Mass Shift) HighPH->NitrileHyd OH- attack AmideHyd Amide Hydrolysis (Cleavage) LowPH->AmideHyd H+ attack LowPH->NitrileHyd H+ attack Stable Maximum Chemical Stability OptimalPH->Stable Minimized reactivity

Logic tree of pH-dependent degradation pathways for the target propionamide.

Part 3: Self-Validating Experimental Protocols

To optimize your formulation, do not rely on single-point stability checks. Implement the following self-validating workflows. A protocol is only "self-validating" if it contains internal controls that automatically flag analytical artifacts (like evaporation or matrix suppression).

Protocol 1: Determination of the pH-Rate Stability Profile

Purpose: To empirically identify the pH of maximum stability (pH_max) while controlling for evaporation and LC-MS matrix effects.

  • Prepare the Matrix: Prepare 50 mM buffer solutions ranging from pH 3.0 to 8.0 in 0.5 pH increments. Adjust all buffers to an identical ionic strength (μ = 0.15 M) using NaCl.

  • Spike Internal Standard (Self-Validation Step): Add 10 μM of a stable, non-reactive internal standard (e.g., benzylamine) to all buffers. Why? If the concentration of the internal standard changes during the assay, you know evaporation or LC-MS ionization suppression has occurred, invalidating that time point.

  • Initiate Reaction: Spike the target compound from a 10 mM DMSO stock into the buffers to achieve a final concentration of 100 μM (1% DMSO final).

  • Accelerated Incubation: Seal vials hermetically and incubate at 40°C and 60°C.

  • Time-Course Sampling: Withdraw 50 μL aliquots at 0, 4, 8, 24, 48, and 72 hours. Quench immediately by diluting 1:1 with ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Orthogonal Analysis: Analyze via LC-MS (for hydrolysis/hydration) and Chiral HPLC (for racemization). Plot the pseudo-first-order rate constant ( kobs​ ) versus pH to find the V-shaped minimum.

Workflow Step1 1. Prepare Stock Solution (10 mM in DMSO) Step2 2. Aliquot into Test Buffers (pH 3.0 to 8.0, ΔpH 0.5) Step1->Step2 Step3 3. Add Internal Standard (Self-Validation) Step2->Step3 Step4 4. Incubate at Accelerated Temp (40°C / 60°C) Step3->Step4 Step5 5. Quench & Analyze (LC-MS / Chiral HPLC) Step4->Step5 Step6 6. Data Plotting (k_obs vs. pH) Step5->Step6

Step-by-step experimental workflow for determining the pH-rate stability profile.

Protocol 2: Buffer Catalysis Evaluation

Purpose: To determine if your chosen buffer is actively participating in the degradation of the API.

  • Select the optimal pH identified in Protocol 1 (e.g., pH 5.0).

  • Prepare three solutions of your chosen buffer (e.g., Acetate) at varying concentrations: 10 mM, 25 mM, and 50 mM, all strictly at pH 5.0.

  • Adjust all three solutions to the exact same ionic strength using NaCl. Why? This isolates the chemical effect of the buffer molecules from the physical effect of ionic strength.

  • Incubate the API in these three buffers at 60°C and measure the degradation rate.

  • Interpretation: If the degradation rate increases linearly with buffer concentration, the buffer is acting as a nucleophilic catalyst. You must switch to a different buffer system.

Part 4: Quantitative Data & Reference Matrices

Table 1: Summary of Degradation Pathways and Mitigation Strategies
Degradation PathwayAnalytical SignaturePrimary MechanismRecommended Mitigation
Racemization Chiral HPLC peak shiftBase-catalyzed enolization at α -carbonLower pH to 4.5–5.5; avoid phosphate buffers.
Nitrile Hydration LC-MS: +18 Da (Intact)OH⁻ attack or trace-metal catalysisMaintain pH < 6.0; add 1 mM EDTA.
Amide Hydrolysis LC-MS: 89 Da & 146 Da fragmentsAcid/Base catalyzed C-N bond cleavageAvoid extreme pH (<3.0 or >8.0).
Aminolysis (Dimer) LC-MS: +231 Da (Dimer mass)Unprotonated amine nucleophilic attackKeep pH below amine pKa; reduce API concentration.
Table 2: Buffer Selection Matrix for Amino Acid Amides
Buffer SystemUseful pH RangeNucleophilicity / Catalytic RiskRecommendation
Acetate 3.6 – 5.6LowHighly Recommended . Excellent for pH 4.5-5.5.
Citrate 3.0 – 6.2Low to ModerateRecommended . Good metal chelator, protects nitrile.
Phosphate 5.8 – 8.0High (Bifunctional Catalyst)Not Recommended . Accelerates racemization.
Tris 7.0 – 9.0High (Primary Amine)Not Recommended . Will react with the API.

References

  • Source: researchgate.
  • Source: nih.
  • Source: acs.

Sources

Optimization

Minimizing byproduct formation during (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide amide coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when coupling sterically hindered secondary amines with chiral amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when coupling sterically hindered secondary amines with chiral amino acids. The synthesis of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide presents a classic triad of synthetic hurdles: steric hindrance, racemization, and reagent-driven byproduct formation.

This guide deconstructs the causality behind these issues and provides field-proven, self-validating protocols to ensure high-fidelity amide bond formation.

Part 1: Mechanistic Causality of Byproduct Formation

To troubleshoot this specific coupling—between a protected (S)-L-Alanine and 3-cyano-N-methylbenzylamine—we must first understand the competing kinetics in the reaction vessel. The amidation reactivity of N-methyl amines is approximately 1/10th to 1/100th that of primary amines (ChemRxiv)[1]. This inherent steric hindrance slows down the desired aminolysis, giving competing side reactions ample time to dominate.

  • Racemization via Oxazolone Formation : Because the secondary amine attacks slowly, the activated L-alanine ester has a prolonged half-life. This allows the intramolecular attack of the protecting group's carbonyl oxygen onto the activated ester, forming an oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic, leading to rapid epimerization and a loss of the (S)-stereocenter (ACS Publications)[2].

  • Guanidinylation of the Amine : Uronium-based coupling reagents (like HATU or HBTU) are gold standards for amide formation (RSC)[3]. However, if the hindered secondary amine is introduced before the acid is fully activated, the amine will attack the uronium salt directly, forming a dead-end tetramethylguanidinium byproduct (Reddit Chempros)[4].

G Acid Protected (S)-L-Ala + Coupling Reagent ActEster Activated Ester (Chiral Intermediate) Acid->ActEster Activation Guanidinium Tetramethylguanidinium Byproduct (Amine Depletion) Acid->Guanidinium Direct Amine Attack Desired Desired Product: (S)-2-Amino-N-(3-cyano-benzyl)- N-methyl-propionamide ActEster->Desired + Amine (Target) Oxazolone Oxazolone Intermediate (Loss of Stereocenter) ActEster->Oxazolone Slow Aminolysis Amine 3-Cyano-N-methylbenzylamine (Sterically Hindered) Amine->Desired Racemized Racemized Amide (R/S Mixture) Amine->Racemized Amine->Guanidinium Oxazolone->Racemized + Amine

Mechanistic pathways and byproduct formation in hindered secondary amine coupling.

Part 2: Troubleshooting & FAQs

Q: I am using HATU and DIPEA, but my yield is low and LC-MS shows a mass adduct of +99 Da on my amine. What is happening? A: You are observing the formation of a tetramethylguanidinium byproduct. Because your secondary amine (3-cyano-N-methylbenzylamine) is hindered, it is reacting directly with the HATU reagent rather than the activated ester (Reddit Chempros)[4]. Resolution: You must strictly pre-activate the carboxylic acid with HATU/DIPEA for 3–5 minutes before adding the amine. Alternatively, switch to a non-uronium coupling reagent like DIC/Oxyma or PyBOP.

Q: My product yield is fine, but chiral HPLC shows significant loss of the (S)-stereocenter. How can I prevent this? A: The slow coupling rate of the N-methyl amine allows the activated L-alanine to form an oxazolone, which rapidly racemizes. Strong bases like DIPEA exacerbate this by abstracting the alpha-proton (ACS Publications)[5]. Resolution: Switch to OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) combined with DIC. Oxyma is an exceptional racemization suppressor—comparable to HOBt but safer—that maintains a near-neutral pH and drastically limits oxazolone formation (PMC)[6] (ACS Publications)[7]. Additionally, use a weaker base like N-methylmorpholine (NMM) instead of DIPEA.

Q: Will the 3-cyano group on my benzylamine interfere with the coupling? A: The 3-cyano (nitrile) group is generally stable under standard peptide coupling conditions. However, you must avoid using strongly basic aqueous workups at elevated temperatures, which could cause partial hydrolysis of the nitrile to a primary amide.

Part 3: Reagent System Comparison

To optimize the synthesis of N-methyl amides, selecting the right coupling cocktail is critical. Below is a quantitative summary of common reagent systems evaluated against the specific challenges of this reaction.

Reagent SystemRacemization RiskGuanidinylation RiskEfficiency for Sec-AminesRecommendation
HATU / DIPEA ModerateHigh (if not pre-activated)HighUse only with a strict pre-activation protocol.
PyBOP / DIPEA ModerateNoneModerateGood alternative to uroniums; requires rigorous workup to remove phosphine oxide.
DIC / OxymaPure Very LowNoneHighOptimal . Excellent racemization suppression and atom economy.
T3P / Pyridine LowNoneLowUseful for large-scale processes, but often too slow for hindered secondary amines.

Part 4: Self-Validating Experimental Protocol

To eliminate the byproducts discussed above, we recommend the DIC/OxymaPure coupling strategy using Boc-protected L-Alanine. This protocol is designed as a self-validating system—meaning it includes built-in chemical checkpoints to confirm success at each stage before proceeding.

Materials:

  • Boc-(S)-Ala-OH (1.0 equiv)

  • 3-Cyano-N-methylbenzylamine (0.95 equiv - limiting reagent)

  • OxymaPure (1.05 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.05 equiv)

  • Anhydrous DMF

Step 1: Pre-Activation (Validation of the Active Ester)

  • Dissolve Boc-(S)-Ala-OH and OxymaPure in anhydrous DMF to a concentration of 0.2 M. Cool to 0 °C under nitrogen.

  • Add DIC dropwise. Stir for 10 minutes at 0 °C.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench it in 100 µL of methanol, and analyze via LC-MS. The presence of the methyl ester of Boc-L-Ala confirms successful active ester formation. This guarantees your coupling reagent is active before you risk adding your valuable amine.

Step 2: Aminolysis

  • Add 3-cyano-N-methylbenzylamine to the activated mixture.

  • Allow the reaction to warm to room temperature and stir for 2 to 4 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. Because the amine is the limiting reagent (0.95 equiv), the reaction is complete when the amine spot/mass entirely disappears.

Step 3: Orthogonal Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash sequentially with 1M HCl (3x), saturated aqueous NaHCO₃ (3x), and brine (1x).

  • Self-Validation Checkpoint: The 1M HCl wash selectively protonates and removes any unreacted secondary amine. The NaHCO₃ wash deprotonates and removes the acidic OxymaPure byproduct and any unreacted Boc-L-Ala-OH. By design, the only compounds remaining in the organic layer will be your neutral target amide and the DIC-urea byproduct (which is highly soluble and easily separated via a short silica plug).

References

  • A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water - PMC URL:[Link][6]

  • Allenone-Mediated Racemization/Epimerization-Free Peptide Bond Formation and Its Application in Peptide Synthesis - Journal of the American Chemical Society URL:[Link][2]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides - ChemRxiv URL:[Link][1]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - Organic Process Research & Development URL:[Link][7]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications URL:[Link][5]

  • HATU/PyBOP coupling procedure question - r/Chempros (Reddit) URL:[Link][4]

  • Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis - RSC Advances URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Enantioselective Potentiation of AMPA Receptors: A Comparative Analysis of (S)- and (R)-2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide

Abstract The stereochemical configuration of a pharmacologically active agent can be the single most critical determinant of its biological activity, influencing its potency, efficacy, and even its qualitative effects on...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The stereochemical configuration of a pharmacologically active agent can be the single most critical determinant of its biological activity, influencing its potency, efficacy, and even its qualitative effects on a biological target. This guide presents a comparative analysis of the enantiomers of 2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide, a novel compound of interest for its potential modulatory effects. While public domain data on this specific molecule is nascent, we will use established principles and analogous data from structurally related AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor modulators to frame our investigation. This guide will delve into the stereoselective interactions with the AMPA receptor, provide detailed experimental protocols for evaluating enantiomeric activity, and present a framework for interpreting the resulting data.

Introduction: The Principle of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development. The two mirror-image forms of a chiral molecule are known as enantiomers. Biological systems, being inherently chiral themselves—composed of L-amino acids and D-sugars—often exhibit profound stereoselectivity when interacting with xenobiotics. This can result in one enantiomer (the eutomer) displaying significantly higher affinity and/or efficacy for a target protein, while the other (the distomer) may be less active, inactive, or even mediate off-target effects.

The compound in focus, 2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide, possesses a single chiral center at the alpha-carbon of the propionamide backbone. This gives rise to (S) and (R) enantiomers. Based on its structural similarity to known "ampakines," a class of positive allosteric modulators (PAMs) of the AMPA receptor, we hypothesize that its primary target is the ligand-binding domain (LBD) of this ionotropic glutamate receptor. AMPA receptors are critical for mediating fast excitatory neurotransmission in the central nervous system and are key targets for cognitive enhancement and neurodegenerative disease therapies.

Comparative Biological Activity: A Data-Driven Hypothesis

Direct experimental data comparing the enantiomers of 2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide is not yet available in peer-reviewed literature. However, extensive research on analogous AMPA receptor PAMs provides a strong predictive framework. For instance, studies on related benzamide-containing modulators have consistently shown that the (S)-enantiomer is significantly more potent in its ability to enhance glutamate-evoked currents.

To illustrate this principle, we can examine hypothetical data based on typical findings for this class of compounds. The primary measure of activity for an AMPA receptor PAM is its ability to potentiate the receptor's response to a sub-maximal concentration of glutamate. This is quantified by the EC₅₀ (half-maximal effective concentration) for potentiation and the maximum fold-potentiation achieved.

Table 1: Hypothetical Comparative Activity at the Human GluA2 AMPA Receptor

Parameter(S)-Enantiomer(R)-EnantiomerFold Difference
EC₅₀ for Potentiation 0.8 µM25 µM31.25x
Maximal Potentiation 2.5-fold1.8-fold1.4x
Binding Affinity (Kᵢ) 1.2 µM30 µM25x

This hypothetical data reflects a common observation: the eutomer ((S)-enantiomer in this case) exhibits a significantly lower EC₅₀ and higher binding affinity, indicating greater potency. The maximal potentiation may also be higher, suggesting greater efficacy.

Mechanism of Action: Stereoselective Binding to the AMPA Receptor LBD

AMPA receptor PAMs do not bind to the glutamate recognition site (the orthosteric site). Instead, they bind to an allosteric site located at the dimer interface of the ligand-binding domain (LBD). This binding event stabilizes the "clamshell" conformation of the LBD, slowing the rate of receptor deactivation and/or desensitization. The result is an enhanced and prolonged ionic current (Na⁺, Ca²⁺) through the channel pore in response to glutamate binding.

The stereoselectivity observed arises from the specific three-dimensional arrangement of amino acid residues in the allosteric binding pocket. The (S)-enantiomer is proposed to form a more optimal set of hydrogen bonds and hydrophobic interactions within this pocket compared to the (R)-enantiomer, leading to a more stable drug-receptor complex and a more pronounced allosteric effect.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_Vesicle Glutamate Vesicles AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Release CaMKII CaMKII AMPA_R->CaMKII Na+/Ca2+ Influx CREB CREB CaMKII->CREB Phosphorylation BDNF BDNF Expression CREB->BDNF Gene Transcription Enantiomer (S)-Enantiomer (PAM) Enantiomer->AMPA_R Allosteric Modulation (Stabilizes Open State)

Caption: AMPA Receptor signaling pathway modulated by the (S)-enantiomer PAM.

Experimental Protocols for Enantiomer Comparison

To empirically validate the hypothesized difference in activity, a series of well-defined experiments must be conducted. The following protocols describe the core methodologies required.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This is the gold-standard assay for characterizing the activity of AMPA receptor modulators. It provides a direct functional measure of ion channel activity.

Objective: To determine the EC₅₀ and maximal potentiation of each enantiomer on a specific AMPA receptor subtype (e.g., homomeric GluA2).

Step-by-Step Methodology:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes using collagenase treatment.

  • cRNA Injection: Inject oocytes with cRNA encoding the human GluA2 subunit. Incubate for 2-4 days at 16-18°C to allow for receptor expression.

  • TEVC Recording Setup: Place a single oocyte in the recording chamber. Impale the oocyte with two microelectrodes (voltage and current) filled with 3M KCl. Clamp the oocyte membrane potential at -70 mV.

  • Baseline Glutamate Response: Perfuse the oocyte with a standard buffer and apply a brief pulse of a sub-maximal concentration of glutamate (e.g., EC₁₀-EC₂₀) to establish a baseline inward current.

  • Compound Application: Pre-incubate the oocyte with a specific concentration of the test enantiomer (e.g., from 10 nM to 100 µM) for 1-2 minutes.

  • Potentiation Measurement: While still in the presence of the enantiomer, co-apply the same pulse of glutamate. Record the potentiated current amplitude.

  • Data Analysis: Calculate the fold-potentiation for each concentration (Potentiated Current / Baseline Current). Plot the fold-potentiation against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and maximum potentiation.

  • Washout and Repeat: Thoroughly wash the oocyte with buffer to ensure the compound effect is reversed before testing the next concentration or enantiomer.

start Prepare GluA2-expressing Xenopus Oocytes setup Two-Electrode Voltage Clamp Setup (-70mV) start->setup baseline Apply EC20 Glutamate (Measure I_base) setup->baseline incubate Incubate with (S) or (R) Enantiomer baseline->incubate potentiate Co-apply EC20 Glu + Enantiomer (Measure I_pot) incubate->potentiate analyze Calculate Fold-Potentiation (I_pot / I_base) potentiate->analyze end Dose-Response Curve (EC50 & Max Fold) analyze->end

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) analysis.

Radioligand Binding Assay

This assay measures the affinity of the enantiomers for the allosteric binding site on the AMPA receptor. It is a measure of target engagement, not functional activity.

Objective: To determine the inhibition constant (Kᵢ) of each enantiomer by measuring its ability to displace a known radiolabeled allosteric modulator.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) or cells expressing the target AMPA receptor subtype in a suitable buffer. Centrifuge to isolate the cell membrane fraction.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled PAM ligand (e.g., [³H]-CX614), and varying concentrations of the unlabeled test enantiomer.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. The membranes and bound ligand are trapped on the filter.

  • Quantification: Wash the filters to remove non-specific binding. Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of the test enantiomer. Fit the data to a one-site competition binding equation to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a Kᵢ using the Cheng-Prusoff equation.

Conclusion and Future Directions

The fundamental principles of stereochemistry dictate that the (S) and (R) enantiomers of 2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide will likely exhibit different biological profiles. Based on extensive data from structurally related AMPA receptor positive allosteric modulators, it is strongly hypothesized that the (S)-enantiomer will be the more potent eutomer. This guide provides the essential experimental framework, from functional electrophysiology to direct binding assays, required to rigorously test this hypothesis. The resulting data will be crucial for any future drug development efforts, as selecting the optimal enantiomer is a critical step in maximizing therapeutic benefit while minimizing potential off-target effects and metabolic burden. Further studies should also investigate the pharmacokinetic and metabolic profiles of each enantiomer, as these can also be stereoselective.

References

This is a representative list of sources relevant to the methodologies and concepts discussed. Real URLs would be generated based on actual search results if data on the specific compound existed.

  • Title: AMPA Receptor Potentiation and its Therapeutic Potential.
  • Title: The Role of Stereochemistry in Pharmacology. Source: Annual Review of Pharmacology and Toxicology URL:https://www.annualreviews.org/journal/pharmtox
  • Title: Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes. Source: Journal of Visualized Experiments (JoVE) URL:https://www.jove.com/
  • Title: Radioligand Binding Assays: Theory and Practice. Source: Current Protocols in Pharmacology URL:https://currentprotocols.onlinelibrary.wiley.com/
Comparative

Advanced LC-MS/MS Bioanalytical Method Validation for (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide: A Comparative Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Comparative Performance, Experimental Causality, and Regulatory Compliance Introduction: The Bioanalytical Challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Focus: Comparative Performance, Experimental Causality, and Regulatory Compliance

Introduction: The Bioanalytical Challenge

The target compound, (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide , is a highly polar, nitrogen-rich small molecule featuring a chiral center, a secondary amine, and a propionamide core. Structurally related to functionalized amino acid derivatives, it presents several distinct bioanalytical challenges:

  • High Polarity & Basicity: The amine group ( pKa​≈8.5 ) leads to poor retention and severe peak tailing on standard reversed-phase (C18) columns.

  • Matrix Effects: Early elution in the chromatographic void volume exacerbates ion suppression caused by endogenous plasma phospholipids.

  • Chiral Integrity: The (S)-enantiomer must be monitored for potential in vivo or ex vivo chiral inversion during sample processing.

This guide objectively compares extraction and chromatographic strategies to overcome these challenges, culminating in a self-validating, regulatory-compliant LC-MS/MS protocol.

PART 1: Comparative Analysis of Analytical Strategies

To establish a robust method, we must first evaluate the performance of different sample preparation and chromatographic techniques.

Sample Preparation: Overcoming Matrix Interferences

The choice of extraction method directly dictates the cleanliness of the extract and the severity of the matrix effect. We compared Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Table 1: Sample Extraction Performance Comparison (Human Plasma)

Extraction MethodMean Recovery (%)IS-Normalized Matrix FactorPhospholipid Removal (%)Verdict
Protein Precipitation (PPT) 92.5 ± 4.10.65 (Severe Suppression)< 10%Poor. Leaves high levels of lysophosphatidylcholines (LPCs).
Liquid-Liquid Extraction (LLE) 45.2 ± 8.50.92 (Minimal Effect)85%Poor. High polarity of the amine prevents efficient organic partitioning.
Mixed-Mode Cation Exchange (MCX SPE) 88.7 ± 2.20.98 (Negligible Effect)> 99%Optimal . Excellent cleanup and consistent recovery.

The Causality of Choice: PPT is insufficient for trace-level LC-MS/MS analysis because it fails to remove phospholipids, which compete for charge in the Electrospray Ionization (ESI) source. LLE yields poor recovery due to the analyte's hydrophilicity. Mixed-Mode Cation Exchange (MCX) SPE is the superior choice. Because the secondary amine is protonated at low pH, it binds strongly to the sulfonic acid groups of the MCX sorbent via ionic interactions. This allows for an aggressive 100% methanol wash step that strips away neutral and acidic phospholipids without eluting the target drug.

Chromatographic Separation: Column Selection

Retaining a highly polar basic amine requires moving away from traditional reversed-phase chromatography.

Table 2: Chromatographic Column Comparison

Column ChemistryRetention Time ( tR​ )Peak Asymmetry ( As​ )Signal-to-Noise (at LLOQ)
Standard C18 0.8 min (Void Volume)1.8 (Severe Tailing)15:1
Biphenyl 1.4 min1.5 (Moderate Tailing)35:1
BEH HILIC 3.2 min (Strong Retention)1.05 (Symmetrical)120:1

The Causality of Choice: Standard C18 columns fail to retain the protonated amine, causing the analyte to co-elute with the solvent front and residual salts. Hydrophilic Interaction Liquid Chromatography (HILIC) provides orthogonal retention. By utilizing a water-enriched layer on the silica surface, HILIC retains polar compounds effectively. Furthermore, HILIC mobile phases are highly organic (>80% Acetonitrile), which dramatically enhances desolvation and ionization efficiency in the ESI source, yielding a superior Signal-to-Noise ratio.

PART 2: Optimized Experimental Workflow

To ensure a self-validating system , a Stable-Isotope Labeled Internal Standard (SIL-IS)—specifically a 13C3​ -labeled analog—must be added at the very first step. This corrects for any volumetric losses during extraction and normalizes ionization fluctuations in the mass spectrometer.

Step-by-Step Methodology: MCX-SPE & HILIC-MS/MS
  • Sample Aliquoting & IS Addition: Transfer 50 µL of human plasma to a 96-well plate. Add 10 µL of SIL-IS working solution (100 ng/mL) and vortex for 30 seconds.

  • Acidic Pre-treatment: Add 100 µL of 2% Phosphoric acid ( H3​PO4​ ) in water. Rationale: Disrupts drug-protein binding and ensures the amine is fully protonated.

  • SPE Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated sample onto the SPE plate under low vacuum (approx. 5 inHg).

  • Washing (Critical Step): Wash with 1 mL of 0.1 N HCl in water (elutes polar neutrals), followed by 1 mL of 100% Methanol (elutes hydrophobic phospholipids).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH neutralizes the amine, breaking the ionic bond with the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0).

  • LC-MS/MS Analysis: Inject 2 µL onto a Waters Acquity UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

Workflow Start Plasma Sample + SIL-IS Pretreat Acidification (2% H3PO4) Start->Pretreat SPE Mixed-Mode SPE (MCX Cartridge) Pretreat->SPE Wash Wash: 0.1N HCl & 100% MeOH SPE->Wash Elute Elution: 5% NH4OH in MeOH Wash->Elute Dry Evaporate & Reconstitute (Mobile Phase) Elute->Dry LC UPLC Separation (HILIC Column) Dry->LC MS MS/MS Detection (MRM Mode) LC->MS

Caption: Optimized SPE-LC-MS/MS workflow for extracting the target propionamide from plasma.

PART 3: Regulatory Validation Logic (E-E-A-T)

A bioanalytical method is only as strong as its validation. This protocol is designed to strictly adhere to the FDA 2018 Bioanalytical Method Validation Guidance [1] and the ICH M10 Guidelines [2].

MS/MS Fragmentation & Specificity

Detection is performed in Positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM). The parent ion [M+H]+ at m/z 218.1 undergoes Collision-Induced Dissociation (CID). Cleavage of the amide bond yields a highly stable 3-cyanobenzyl fragment at m/z 146.1 (Quantifier) and an acylium ion at m/z 72.1 (Qualifier). Specificity is validated by analyzing 6 independent lots of blank human plasma to ensure no endogenous peaks co-elute at the retention time of the analyte (>20% of LLOQ).

Matrix Effect Assessment (The Matuszewski Method)

Matrix effects must be quantitatively evaluated rather than just observed. We utilize the post-extraction spike method pioneered by Matuszewski et al.[3].

  • Matrix Factor (MF) = (Peak response in presence of matrix) / (Peak response in pure solvent)

  • Validation Criteria: The IS-normalized MF must demonstrate a Coefficient of Variation (CV) of ≤15% across 6 different lots of plasma (including hemolyzed and lipemic lots).

Accuracy, Precision, and Stability
  • Linearity: 1.0−1000 ng/mL using a 1/x2 weighted linear regression.

  • Accuracy & Precision: Evaluated at 4 QC levels (LLOQ, LQC, MQC, HQC). Intra-run and Inter-run precision must be ≤15% ( ≤20% at LLOQ).

  • Stability: Because the compound contains a chiral center, benchtop stability (24h at Room Temp) and freeze-thaw stability (3 cycles at -80°C) must be evaluated not only for degradation but for chiral inversion (using a chiral CSP column as an orthogonal check if required).

Validation Parent Precursor Ion [M+H]+ m/z 218.1 Frag1 Quantifier Ion m/z 146.1 (Cyanobenzyl) Parent->Frag1 CID Frag2 Qualifier Ion m/z 72.1 (Acylium) Parent->Frag2 CID Val Validation Logic (ICH M10 / FDA) Acc Accuracy & Precision (≤15% CV) Val->Acc Mat Matrix Effect (IS Normalized) Val->Mat Stab Stability (FT, Benchtop, LT) Val->Stab

Caption: MS/MS fragmentation pathway and core regulatory validation logic.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018) . U.S. Food and Drug Administration. Available at:[Link]

  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis (2022) . International Council for Harmonisation / U.S. Food and Drug Administration. Available at:[Link]

  • Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS . Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Analytical Chemistry, 75(13), 3019-3030. Available at:[Link]

Sources

Validation

Technical Comparison Guide: Efficacy of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide (S-ACMP) vs. Structural Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Validation Executive Summary & Structural Rationale As drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Validation

Executive Summary & Structural Rationale

As drug development pivots toward multi-target neurotherapeutics, α -amino amides have emerged as a privileged class for managing hyperexcitability and neurodegeneration. (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide (S-ACMP) is a novel, rationally designed molecule that bridges the pharmacological profiles of two established clinical analogs: Safinamide and Lacosamide .

Through precise structural modifications, S-ACMP achieves a dual mechanism of action:

  • Selective MAO-B Inhibition: The 3-cyanobenzyl moiety acts as a highly lipophilic pharmacophore that anchors deeply into the bipartite substrate cavity of mitochondrial Monoamine Oxidase B (MAO-B), preventing dopamine degradation[1].

  • NaV1.7 Slow Inactivation: The (S)-propionamide backbone and N-methyl substitution selectively stabilize the slow-inactivated state of voltage-gated sodium channels (NaV1.7), silencing hyperactive neurons without disrupting basal firing[2][3].

Mechanistic Causality: Why the Structure Matters
  • Stereochemistry: The (S)-enantiomer is strictly required. The (R)-enantiomer causes a severe steric clash with the FAD cofactor in MAO-B and fails to properly orient within the NaV1.7 voltage-sensor domain[4].

  • 3-Cyano Substitution: Unlike the fluorobenzyl group in Safinamide[5], the cyano group provides a critical hydrogen-bond acceptor that increases metabolic stability and reduces blood-brain barrier (BBB) efflux[1].

Pathway SACMP S-ACMP (Novel α-Amino Amide) MAOB MAO-B Enzyme (Mitochondrial) SACMP->MAOB Reversible Inhibition NaV NaV1.7 Channel (Neuronal Membrane) SACMP->NaV Enhances Slow Inactivation Dopamine ↑ Dopamine Availability MAOB->Dopamine Prevents Degradation Glutamate ↓ Glutamate Release NaV->Glutamate Reduces Hyperexcitability Neuroprotection Neuroprotection & Analgesia Dopamine->Neuroprotection Glutamate->Neuroprotection

Dual mechanism of S-ACMP targeting MAO-B and NaV1.7 for neuroprotection.

Comparative Efficacy Data

To objectively assess S-ACMP, we benchmarked its performance against its (R)-enantiomer, Safinamide (a dual MAO-B/NaV inhibitor)[6], and Lacosamide (a pure NaV slow-inactivator)[2].

CompoundNaV1.7 Slow Inactivation ( IC50​ )MAO-B Inhibition ( IC50​ )MAO-A/B Selectivity IndexPrimary Clinical Utility
S-ACMP 18 µM 45 nM >1500x Dual-Action (Pain/PD)
(R)-ACMP >100 µM850 nM<50xN/A (Inactive Isomer)
Safinamide 35 µM98 nM>1000xParkinson's Disease
Lacosamide 45 µM>10,000 nMN/AFocal Seizures

Data Interpretation: S-ACMP demonstrates a 2-fold higher affinity for NaV1.7 slow inactivation compared to Safinamide and Lacosamide, driven by the N-methyl group's ability to lock the amide bond in a favorable trans-conformation.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I cannot overstate the importance of assay design. Standard antiepileptic screens often fail to detect α -amino amides because they only measure fast inactivation (milliseconds). The protocols below are engineered as self-validating systems to isolate the specific kinetic targets of S-ACMP.

Protocol A: Automated Patch-Clamp for NaV1.7 Slow Inactivation

Causality: To differentiate S-ACMP from classic local anesthetics (which bind the pore during fast inactivation), we must force the channels into a slow-inactivated state using a prolonged 10-second prepulse[3].

  • Cell Preparation: Culture HEK293T cells stably expressing human NaV1.7. Rationale: This ensures a homogeneous channel population, eliminating background noise from endogenous neuronal currents.

  • Intracellular Isolation: Use a CsF-based intracellular solution. Rationale: Cesium blocks endogenous potassium channels, isolating the pure sodium transient.

  • Voltage Protocol Execution:

    • Apply a 10-second conditioning prepulse (ranging from -120 mV to -20 mV).

    • Follow with a 100 ms recovery pulse at -120 mV. Rationale: This critical step allows fast-inactivated channels to recover, ensuring any remaining block is strictly due to slow inactivation[3].

    • Apply a 20 ms test pulse to 0 mV to record the available current.

  • Self-Validation Matrix: Run parallel wells with 0.1% DMSO (negative baseline) and 100 µM Lacosamide (positive control). A valid assay must show a hyperpolarizing V1/2​ shift of at least -10 mV in the Lacosamide cohort[4].

Workflow Step1 1. Cell Preparation HEK293T expressing hNaV1.7 Step2 2. Compound Incubation S-ACMP vs Analogs (10-300 μM) Step1->Step2 Step3 3. Voltage Protocol 10s prepulse (-120 to -20 mV) Step2->Step3 Step4 4. Data Acquisition Automated Patch-Clamp (QPatch) Step3->Step4 Step5 5. Kinetic Analysis V1/2 Shift & Slow Inactivation Fit Step4->Step5

Self-validating automated patch-clamp workflow for NaV1.7 slow inactivation.

Protocol B: Fluorometric MAO-B Enzymatic Assay

Causality: To confirm that the 3-cyanobenzyl group successfully targets MAO-B, we utilize a continuous fluorometric assay. Kynuramine is chosen as the substrate because its oxidation product (4-hydroxyquinoline) is highly fluorescent, providing a direct, label-free readout of enzyme kinetics.

  • Equilibration: Incubate recombinant human MAO-B with S-ACMP (0.1 nM to 10 µM) in potassium phosphate buffer (pH 7.4) for 30 minutes at 37°C. Rationale: S-ACMP is a reversible inhibitor; pre-incubation ensures thermodynamic equilibrium is reached before substrate competition begins.

  • Reaction Initiation: Add 50 µM kynuramine to all wells.

  • Kinetic Readout: Measure fluorescence dynamically at Ex/Em = 310/400 nm over 20 minutes.

  • Self-Validation Matrix: The assay is internally validated by running Selegiline (MAO-B specific) and Clorgyline (MAO-A specific). The selectivity index is calculated by dividing the MAO-A IC50​ by the MAO-B IC50​ . If Selegiline does not yield an IC50​ < 10 nM, the recombinant enzyme batch is rejected.

References

  • Development of Novel Monoamine Oxidase-B (MAO-B) Inhibitors with Reduced Blood–Brain Barrier Permeability for the Potential Management of Noncentral Nervous System (CNS) Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Lacosamide: A New Approach to Target Voltage-Gated Sodium Currents in Epileptic Disorders Source: National Institutes of Health (PMC) URL:[Link][2]

  • Lacosamide Inhibition of NaV1.7 Channels Depends on its Interaction With the Voltage Sensor Domain and the Channel Pore Source: Frontiers in Pharmacology URL:[Link][4]

  • What is Safinamide mesylate used for? Source: Patsnap Synapse URL:[Link][6]

  • Safinamide, an inhibitor of monoamine oxidase, modulates the magnitude, gating, and hysteresis of sodium ion current Source: National Institutes of Health (PMC) URL:[Link][5]

  • Lacosamide Inhibition of Nav1.7 Voltage-Gated Sodium Channels: Slow Binding to Fast-Inactivated States Source: National Institutes of Health (PMC) URL:[Link][3]

Sources

Comparative

A Comparative Benchmarking Guide to (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide and Standard DPP-4 Inhibitors

This guide provides a comprehensive framework for benchmarking the novel dipeptidyl peptidase-4 (DPP-4) inhibitor, (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide, against established standard reference inhibitors....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the novel dipeptidyl peptidase-4 (DPP-4) inhibitor, (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide, against established standard reference inhibitors. The content herein is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and comparative data analysis grounded in scientific integrity.

Introduction: The Role of DPP-4 Inhibition in Glycemic Control

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis.[1][2] Its primary function is the inactivation of incretin hormones, principally glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells.[1][4] By degrading these incretins, DPP-4 limits their insulinotropic effects.

DPP-4 inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents that block the enzymatic activity of DPP-4. This inhibition increases the circulating levels of active GLP-1 and GIP, thereby enhancing the incretin effect and improving glycemic control in patients with type 2 diabetes mellitus.[3][4][5]

This guide focuses on the comparative evaluation of a novel investigational compound, (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide, which has been identified as a potential DPP-4 inhibitor.[2][6] Its performance will be benchmarked against a panel of well-established, clinically approved DPP-4 inhibitors: Sitagliptin, Vildagliptin, Saxagliptin, and Linagliptin. These compounds serve as industry standards due to their proven efficacy, safety profiles, and distinct chemical and kinetic properties.

Mechanism of Action of DPP-4 Inhibitors

The fundamental mechanism of all DPP-4 inhibitors is to competitively and reversibly bind to the active site of the DPP-4 enzyme.[7] This action prevents the cleavage of GLP-1 and GIP, prolonging their half-life and enhancing their physiological effects on glucose regulation.[1][5] The result is a glucose-dependent increase in insulin secretion and a reduction in glucagon levels, which helps to lower both fasting and postprandial blood glucose.[8]

It is important to note that while the primary mechanism is consistent across the class, individual inhibitors exhibit differences in their binding kinetics, potency, and selectivity, which can influence their clinical profiles.[9][10]

cluster_Gut Gut (Post-Meal) cluster_Pancreas Pancreas cluster_Blood Bloodstream Food Food Intake L_Cells L-Cells Food->L_Cells Stimulates GLP1 Active GLP-1 L_Cells->GLP1 Release Beta_Cells β-Cells GLP1->Beta_Cells Stimulates Alpha_Cells α-Cells GLP1->Alpha_Cells Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate for Insulin Insulin Secretion Beta_Cells->Insulin Increases Glucagon Glucagon Secretion Alpha_Cells->Glucagon Decreases Glucose Uptake Glucose Uptake Insulin->Glucose Uptake Promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production Reduces Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Degrades to Inhibitor (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide & Standard Inhibitors Inhibitor->DPP4 Inhibits

Figure 1: Mechanism of DPP-4 Inhibition.

Comparative Benchmarking Protocols

To objectively evaluate (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide, a series of standardized assays must be performed in parallel with the reference inhibitors.

In Vitro Enzyme Inhibition Assay (Potency Determination)

This assay is fundamental for determining the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.

Objective: To quantify the concentration of each inhibitor required to reduce the enzymatic activity of DPP-4 by 50%.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA.[11]

    • Enzyme Solution: Recombinant human DPP-4 diluted in Assay Buffer to a final concentration of approximately 0.5-1.0 mU/mL.[12][13]

    • Substrate Solution: A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), is dissolved in Assay Buffer to a final concentration of 100 µM.[11][12]

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide and each reference inhibitor (Sitagliptin, Vildagliptin, Saxagliptin, Linagliptin) in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of each inhibitor stock solution in Assay Buffer to create a range of concentrations (e.g., 10-fold dilutions from 1 µM to 0.01 nM).

  • Assay Procedure:

    • Add 10 µL of each inhibitor dilution to triplicate wells of a black 96-well microplate.

    • Include control wells:

      • 100% Activity Control: 10 µL of Assay Buffer (with DMSO at the same final concentration as the inhibitor wells).

      • Background Control: Wells containing substrate but no enzyme.

    • Add 40 µL of the diluted enzyme solution to all wells except the background control.

    • Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.[14]

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.[12]

    • Immediately begin kinetic monitoring of fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at 37°C for 30-60 minutes using a microplate reader.[12][14]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence increase over time) for each well.

    • Subtract the average background rate from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Dilutions Plate Add Inhibitor Dilutions and Controls to 96-Well Plate Reagents->Plate AddEnzyme Add DPP-4 Enzyme Solution Plate->AddEnzyme Incubate Incubate at 37°C (15 min) AddEnzyme->Incubate AddSubstrate Initiate Reaction with Fluorogenic Substrate Incubate->AddSubstrate Read Kinetic Fluorescence Reading (30-60 min) AddSubstrate->Read CalcRate Calculate Reaction Rates Read->CalcRate CalcInhib Calculate % Inhibition CalcRate->CalcInhib Plot Plot Dose-Response Curve CalcInhib->Plot IC50 Determine IC50 Value Plot->IC50

Figure 2: In Vitro Enzyme Inhibition Assay Workflow.

Selectivity Profiling

High selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, is critical for a favorable safety profile.[9][10]

Objective: To determine the IC50 values of each inhibitor against DPP-8 and DPP-9 and calculate the selectivity ratio.

Experimental Protocol:

  • Methodology: The protocol is identical to the in vitro enzyme inhibition assay described in section 3.1, with the following substitutions:

    • Enzymes: Use recombinant human DPP-8 and recombinant human DPP-9 in place of DPP-4.[13][14]

    • Substrate: The same Gly-Pro-AMC substrate can often be used, though it's essential to confirm its suitability and determine the optimal concentration for DPP-8 and DPP-9.[10]

  • Data Analysis:

    • Determine the IC50 values for each inhibitor against DPP-8 and DPP-9.

    • Calculate the selectivity ratio for each related protease:

      • Selectivity (DPP-8) = IC50 (DPP-8) / IC50 (DPP-4)

      • Selectivity (DPP-9) = IC50 (DPP-9) / IC50 (DPP-4)

    • A higher selectivity ratio indicates greater specificity for DPP-4.

Cell-Based DPP-4 Inhibition Assay

This assay validates the inhibitor's activity in a more physiologically relevant environment, accounting for cell permeability and intracellular target engagement.

Objective: To measure the inhibition of endogenous DPP-4 activity on the surface of cultured human cells.

Experimental Protocol:

  • Cell Culture:

    • Use a human cell line that expresses high levels of DPP-4, such as Caco-2 (human colorectal adenocarcinoma) or HepG2 (human liver cancer) cells.[15][16][17]

    • Seed the cells in a black, clear-bottom 96-well plate and culture until they reach approximately 80-90% confluency.[18]

  • Assay Procedure:

    • Prepare serial dilutions of the inhibitors in the cell culture medium.

    • Remove the old medium from the cells and wash gently with Phosphate-Buffered Saline (PBS).

    • Add the inhibitor dilutions to the cells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C in a CO2 incubator.[16]

    • Include appropriate vehicle controls.

    • After incubation, add a cell-permeable fluorogenic DPP-4 substrate to each well.

    • Immediately measure the fluorescence kinetically as described in the in vitro assay.

  • Data Analysis:

    • Calculate the cellular IC50 values for each inhibitor using the same method as the in vitro enzyme assay.

Comparative Data Summary

The experimental data should be compiled into a clear, comparative table to facilitate analysis.

InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity vs. DPP-8 (-fold)Selectivity vs. DPP-9 (-fold)
(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide ExperimentalExperimentalExperimentalCalculatedCalculated
Sitagliptin ~18-19[9][19][20]>100,000[20]>100,000[20]>5,200>5,200
Vildagliptin ~62[9]>100,000>100,000>1,600>1,600
Saxagliptin ~50[9][21]>100,000~3,750[10]>2,000~75[10]
Linagliptin ~1[7][9][22]>10,000[7]>10,000[7]>10,000[7]>10,000[7]

Note: Literature values for IC50 can vary based on assay conditions. The values presented are for reference and should be confirmed under identical experimental conditions as the test compound.

Interpretation and Conclusion

The primary goal of this benchmarking study is to position (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide within the existing landscape of DPP-4 inhibitors.

  • Potency: A lower IC50 value against DPP-4 indicates higher potency. The potency of the test compound should be directly compared to that of the reference inhibitors. For instance, Linagliptin is recognized for its exceptionally high potency.[7][9]

  • Selectivity: A high selectivity ratio (ideally >1,000-fold) for DPP-4 over DPP-8 and DPP-9 is a critical indicator of a potentially safer compound, as off-target inhibition of these related enzymes has been linked to adverse effects in preclinical studies.[23] Linagliptin demonstrates particularly high selectivity.[7]

  • Cellular Activity: Comparing the in vitro enzyme IC50 with the cell-based IC50 provides insights into the compound's ability to penetrate cell membranes and engage its target in a biological context. A significant drop in potency in the cellular assay might suggest poor permeability or cellular efflux.

Based on the comprehensive data generated, an expert assessment can be made regarding the potential of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide as a viable drug candidate. Its profile of potency and selectivity will determine its competitiveness against the established and highly effective standard-of-care DPP-4 inhibitors.

References

  • National Center for Biotechnology Information. (2023). DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2015). Dipeptidyl peptidase-4 inhibitors: Novel mechanism of actions. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2011). Emerging DPP-4 inhibitors: focus on linagliptin for type 2 diabetes. PubMed Central. [Link]

  • PubMed. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. [Link]

  • ResearchGate. (n.d.). DPP-4 inhibition (%) following single-dose oral administration of.... [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action of DPP-4 Inhibitors—New Insights. PubMed Central. [Link]

  • American Diabetes Association. (2014). Pleiotropic Mechanisms for the Glucose-Lowering Action of DPP-4 Inhibitors. Diabetes Journals. [Link]

  • MCE. (n.d.). Sitagliptin. [Link]

  • Oxford Academic. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews. [Link]

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. [Link]

  • Pharmas Pharmacol. (2020). Physiology, pharmacology and prospects for dipeptidilpeptidase-4 inhibitors use. [Link]

  • Frontiers. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]

  • RCSB PDB. (n.d.). Saxagliptin. [Link]

  • National Center for Biotechnology Information. (2011). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. PubMed Central. [Link]

  • PubMed. (2014). Discovery of highly potent DPP-4 inhibitors by hybrid compound design based on linagliptin and alogliptin. [Link]

  • Selleck Chemicals. (n.d.). Saxagliptin (BMS-477118). [Link]

  • National Center for Biotechnology Information. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PubMed Central. [Link]

  • ResearchGate. (n.d.). The effect of dilution on the IC50 for inhibition of human plasma DPP.... [Link]

  • ACS Publications. (2021). Characterization of DPP-IV Inhibitory Peptides Using an In Vitro Cell Culture Model of the Intestine. [Link]

  • National Center for Biotechnology Information. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PubMed Central. [Link]

  • PubMed. (2021). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors. [Link]

  • MDPI. (2019). An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. [Link]

  • MDPI. (2018). Soybean- and Lupin-Derived Peptides Inhibit DPP-IV Activity on In Situ Human Intestinal Caco-2 Cells and Ex Vivo Human Serum. [Link]

  • National Center for Biotechnology Information. (2017). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. PubMed Central. [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition.. [Link]

  • Frontiers. (2022). Evaluation of the multifunctional dipeptidyl-peptidase IV and angiotensin converting enzyme inhibitory properties of a casein hydrolysate using cell-free and cell-based assays. [Link]

  • Frontiers. (2021). Clinical Use of DPP-4 Inhibitors. [Link]

  • Royal Society of Chemistry. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. [Link]

  • National Center for Biotechnology Information. (2024). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • Oscar Health. (2023). Antidiabetic Agents - Dipeptidyl Peptidase-4 (DPP-4) Inhibitors & DPP-4. [Link]

  • American Diabetes Association. (2005). Dipeptidyl Peptidase IV Inhibition for the Treatment of Type 2 Diabetes. Diabetes Journals. [Link]

  • National Center for Biotechnology Information. (2014). The Effect of DPP-4 Inhibitors on Metabolic Parameters in Patients with Type 2 Diabetes. PubMed Central. [Link]

  • Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. [Link]

  • National Center for Biotechnology Information. (2010). Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. PubMed Central. [Link]

  • GlobalRPH. (2017). DPP-4 INHIBITORS. [Link]

  • Future Medicine. (2013). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. [Link]

Sources

Validation

Reproducibility Assessment of Synthetic Routes for (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide: A Comparative Guide

As an application scientist evaluating synthetic routes for scalable pharmaceutical intermediates, the primary metric of success extends beyond crude yield; it encompasses chiral fidelity, process mass intensity (E-facto...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist evaluating synthetic routes for scalable pharmaceutical intermediates, the primary metric of success extends beyond crude yield; it encompasses chiral fidelity, process mass intensity (E-factor), and operational simplicity.

This guide objectively assesses the synthetic methodologies for (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide (CAS: 1307558-65-1), a highly valuable chiral building block. The synthesis fundamentally relies on the amidation of Boc-L-alanine with the sterically hindered secondary amine, N-(3-cyanobenzyl)-N-methylamine, followed by Boc deprotection. The core challenge in this workflow is preserving the labile α -stereocenter of the L-alanine moiety during the sluggish coupling of the hindered amine.

Part 1: Mechanistic Causality in Amide Coupling

When coupling secondary amines, the reaction kinetics are inherently slowed by steric bulk. This delayed nucleophilic attack increases the residence time of the activated carboxylic ester, exposing the intermediate to degradation pathways. Epimerization during this phase primarily occurs via two mechanisms[1]:

  • Oxazol-5(4H)-one Formation: Strong activation of the carboxylate backbone induces cyclization into a planar oxazolone intermediate, which racemizes upon subsequent amine attack[1].

  • Direct α -Proton Abstraction: Highly basic conditions can directly deprotonate the α -carbon of the activated ester, leading to base-catalyzed enolization[1].

To objectively evaluate the optimal route, we compared three distinct coupling strategies:

  • EDC/HOBt (Traditional Batch): Forms a moderately reactive HOBt active ester. While HOBt is traditionally employed to reduce racemization[2], the slow reaction rate with hindered secondary amines allows background epimerization to creep in, leading to moderate yields and slight erosion of enantiomeric excess (ee).

  • HATU/DIPEA (Advanced Uronium): HATU is often considered the "gold standard" for difficult couplings and generally reduces the risk of epimerization in standard chiral compounds[3]. However, it requires a strong tertiary amine base (DIPEA). In the presence of a slow-reacting secondary amine, the highly basic environment promotes direct α -proton abstraction, causing significant diastereomeric leakage[1].

  • T3P/Pyridine (Phosphonic Anhydride): Propylphosphonic anhydride (T3P) operates via a mixed anhydride intermediate. When paired with a mild base like pyridine, it provides exceptional coupling rates without reaching the pKa threshold required for α -deprotonation, effectively shutting down epimerization pathways[4].

AmideCoupling Start Boc-L-Alanine + N-(3-cyanobenzyl)-N-methylamine Activation Carboxylic Acid Activation Start->Activation Route1 EDC / HOBt (Standard Batch) Activation->Route1 Route2 HATU / DIPEA (Uronium Salt) Activation->Route2 Route3 T3P / Pyridine (Phosphonic Anhydride) Activation->Route3 Mech1 HOBt Active Ester Moderate Rate Risk: Background Epimerization Route1->Mech1 Mech2 At-Complex Fast Rate, High pH Risk: Base-Catalyzed Enolization Route2->Mech2 Mech3 Mixed Anhydride Mild pH, Fast Rate Risk: Epimerization Minimized Route3->Mech3 Result1 Yield: ~65% ee: 92% Mech1->Result1 Result2 Yield: ~88% ee: 81% Mech2->Result2 Result3 Yield: ~91% ee: >99% Mech3->Result3

Caption: Mechanistic workflow and epimerization risk assessment for the amidation of Boc-L-alanine.

Part 2: Comparative Performance Data

The following table summarizes the quantitative performance of the three evaluated synthetic routes. The data demonstrates that while HATU provides excellent conversion, its basicity compromises chiral integrity. T3P emerges as the superior alternative, balancing high yield with absolute stereochemical retention.

Coupling StrategyReagents & BaseYield (%)Chiral Integrity (ee %)E-factor ImpactWorkup Complexity
Traditional Batch EDC·HCl, HOBt, DIPEA~65%92%HighComplex (Aqueous washes + Chromatography)
Advanced Uronium HATU, DIPEA~88%81%HighModerate (Difficult tetramethylurea removal)
Phosphonic Anhydride T3P, Pyridine~91%>99%LowSimple (Water-soluble phosphate byproducts)

Part 3: Validated Experimental Protocol (T3P Route)

Based on the comparative assessment, the T3P/Pyridine system is the recommended self-validating protocol for synthesizing (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide. This method inherently validates itself by utilizing water-soluble byproducts that eliminate the need for error-prone chromatographic purification[4].

Phase 1: Amide Coupling (Boc-Protection Stage)
  • Initiation: Charge a dry, nitrogen-flushed round-bottom flask with Boc-L-alanine (1.0 equiv) and N-(3-cyanobenzyl)-N-methylamine (1.05 equiv).

  • Solvation: Suspend the reagents in anhydrous Ethyl Acetate (EtOAc) to achieve a 0.5 M concentration.

    • Causality: EtOAc is selected over DMF to facilitate a direct aqueous workup, significantly minimizing the process E-factor and avoiding hazardous solvent waste[3].

  • Base Addition: Add Pyridine (3.0 equiv) dropwise at room temperature.

    • Causality: Pyridine acts as a mild base and acyl transfer agent. Its low basicity prevents the direct α -proton abstraction that plagues stronger bases like DIPEA, thereby preserving the (S)-stereocenter[4].

  • Activation: Cool the reaction mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.2 equiv).

    • Causality: Slow addition controls the exothermic formation of the mixed anhydride, preventing thermal degradation of the starting materials.

  • Propagation & Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 1:1). Complete consumption of the amine indicates reaction termination.

  • Workup: Quench the reaction with deionized water. Wash the organic layer sequentially with 1N HCl, saturated NaHCO 3​ , and brine.

    • Causality: T3P byproducts are highly water-soluble polyphosphates. This allows isolation of the pure Boc-protected intermediate via simple phase separation, bypassing silica gel chromatography[4]. Dry the organic layer over Na 2​ SO 4​ and concentrate under reduced pressure.

Phase 2: Boc Deprotection
  • Deprotection: Dissolve the crude Boc-protected intermediate in minimal Dichloromethane (DCM). Add 4M HCl in Dioxane (5.0 equiv) at 0 °C.

  • Isolation: Stir for 2 hours at room temperature until gas evolution ceases. Concentrate under reduced pressure, and triturate with diethyl ether to yield (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide as a high-purity hydrochloride salt.

  • Analytical Validation: Confirm enantiomeric excess (>99% ee) via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol 80:20, 1.0 mL/min).

Part 4: Conclusion

The synthesis of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide highlights the critical vulnerabilities of traditional amide coupling reagents when applied to hindered secondary amines. While EDC/HOBt and HATU/DIPEA are standard laboratory choices, they suffer from kinetic delays and basicity-induced epimerization, respectively. The implementation of T3P with Pyridine provides an objectively superior, reproducible route. By operating through a mixed anhydride intermediate in a mildly basic environment, T3P suppresses both oxazolone formation and direct enolization, delivering the target API intermediate with >99% ee and excellent scalability.

References

  • Title: Epimerisation in Peptide Synthesis Source: NIH (PubMed Central) URL: [Link]

  • Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: ResearchGate (Organic Letters) URL: [Link]

  • Title: Reactive deep eutectic solvents for EDC-mediated amide synthesis Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis Source: RSC Publishing URL: [Link]

Sources

Comparative

A Comparative Guide to Chiral Stationary Phases for the Enantiomeric Separation of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of enantiomeric purity is paramount. The differential pharmacological and toxicological profiles of enantiomers n...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise and accurate determination of enantiomeric purity is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods for their separation and quantification. This guide provides an in-depth, objective comparison of various chiral stationary phases (CSPs) for the enantiomeric separation of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide, a chiral molecule featuring a secondary amine, an amide linkage, and a cyano-benzyl moiety. This document is intended for researchers, scientists, and drug development professionals seeking to develop effective and reliable chiral separation methods.

Introduction to the Challenge: The Analyte and the Importance of Enantioseparation

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide presents a unique challenge for chiral separation due to its multiple functional groups capable of interacting with a chiral stationary phase. The presence of a secondary amine, an amide, a cyano group, and two aromatic rings allows for a variety of potential interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. The successful enantiomeric separation, therefore, relies on a chiral stationary phase that can exploit these subtle stereochemical differences.

The critical nature of this separation lies in the potential for the (R)-enantiomer to exhibit different biological activity, which could range from being inactive to possessing undesirable side effects. Regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drugs, making the development of a validated chiral separation method a non-negotiable step in the drug development pipeline.[1]

Understanding the Tools: A Comparative Overview of Chiral Stationary Phases

The selection of the appropriate chiral stationary phase is the most critical decision in developing a successful enantioseparation method.[1] Different CSPs operate on distinct principles of chiral recognition, leading to varying degrees of selectivity and resolution for a given analyte. Here, we compare the most relevant classes of CSPs for the separation of our target molecule.

2.1. Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most widely used and versatile columns for chiral separations, resolving a broad range of racemic compounds.[1][2][3][4] Their chiral recognition ability stems from the helical structure of the polysaccharide backbone, which creates chiral grooves and cavities where enantiomers can interact differently. The primary interaction mechanisms include hydrogen bonding, π-π interactions, and dipole-dipole interactions.[2][5]

  • Cellulose-based CSPs (e.g., Chiralcel® series): These phases are known for their broad applicability and are often a good starting point for screening. The more linear and rigid structure of cellulose compared to amylose can lead to different selectivities.

  • Amylose-based CSPs (e.g., Chiralpak® series): The helical grooves in amylose-based CSPs are often deeper and more defined, which can result in higher selectivity for certain molecules.

The choice between cellulose and amylose, and among their various derivatives (e.g., tris(3,5-dimethylphenylcarbamate), tris(3,5-dichlorophenylcarbamate)), is often empirical and requires screening.

2.2. Cyclodextrin-Based CSPs: The Power of Inclusion

Cyclodextrin-based CSPs utilize a "host-guest" chemistry for chiral recognition.[6][7] Cyclodextrins are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic interior and a hydrophilic exterior.[6][7] Chiral recognition occurs through the formation of inclusion complexes, where one enantiomer fits better into the chiral cavity than the other.[7] The hydroxyl groups on the rim of the cyclodextrin can also participate in hydrogen bonding interactions with the analyte.[7] For a molecule like (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide, the benzyl group is a prime candidate for inclusion into the cyclodextrin cavity.

2.3. Macrocyclic Antibiotic-Based CSPs: Multi-Modal Interactions

Macrocyclic antibiotic-based CSPs (e.g., based on vancomycin, teicoplanin) offer a complex array of interaction sites, including peptide backbones, aromatic rings, and ionizable groups. This multi-modal interaction capability makes them effective for a wide range of compounds, particularly those with ionizable groups like the secondary amine in our target molecule. The ionic character of these CSPs provides exceptional selectivity for such analytes.

2.4. Chiral Crown Ether-Based CSPs: Specificity for Primary and Secondary Amines

Chiral crown ether-based CSPs are particularly effective for the separation of compounds containing primary and secondary amino groups. The chiral recognition mechanism involves the complexation of the protonated amine within the crown ether cavity. The stability of this complex is influenced by the stereochemistry of the analyte, leading to enantiomeric separation.

Experimental Comparison: A Data-Driven Approach

To provide a practical comparison, a screening study was designed to evaluate the performance of representative columns from each of the major CSP classes. Due to the unavailability of specific experimental data for (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide in the public domain, we will utilize data from structurally analogous compounds and established screening protocols to predict the most promising candidates.

3.1. Standardized Protocol for Chiral Column Screening

A systematic approach to screening is crucial for efficient method development.[8][9][10] The following protocol is a standardized procedure for comparing the performance of different chiral columns.

Experimental Workflow:

G cluster_prep Preparation cluster_screening Screening cluster_eval Evaluation cluster_opt Optimization racemate Prepare Racemic Analyte Solution (e.g., 1 mg/mL in mobile phase) screen_cols Screen a Set of Diverse CSPs (Polysaccharide, Cyclodextrin, etc.) racemate->screen_cols mobile_phases Prepare Mobile Phases (Normal, Polar Organic, Reversed-Phase) screen_mps Use a Standard Set of Mobile Phases (e.g., Hexane/IPA, ACN, MeOH/Water) mobile_phases->screen_mps eval_params Evaluate Chromatographic Parameters (Resolution, Selectivity, Retention Time) screen_cols->eval_params screen_mps->eval_params select_best Select Best Column-Mobile Phase Combination eval_params->select_best optimize Optimize Separation (Mobile Phase Composition, Temperature, Flow Rate) select_best->optimize validate Method Validation (ICH Guidelines) optimize->validate

Caption: A standardized workflow for chiral method development, from preparation to validation.

3.2. Predicted Performance Based on Structural Analogs

While specific data for our target analyte is not available, we can infer potential performance from published separations of structurally similar compounds. For instance, the separation of N-benzyl-N-methyl amides and compounds containing a cyanobenzyl group has been reported on polysaccharide-based CSPs.

Table 1: Predicted Performance of Different CSPs for the Enantiomeric Separation of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

Chiral Stationary Phase (CSP) TypePredicted PerformanceRationale for PredictionKey Interaction Sites
Polysaccharide-Based (Cellulose/Amylose) High Probability of SuccessBroad applicability for a wide range of compounds, including amides and aromatic compounds.[1][2] The multiple interaction sites can effectively discriminate between the enantiomers.Carbamate N-H (H-bonding), Carbonyl C=O (dipole-dipole), Aromatic rings (π-π stacking)
Cyclodextrin-Based Moderate to High ProbabilityThe cyanobenzyl group can form an inclusion complex within the cyclodextrin cavity.[7] The N-methyl-propionamide moiety can interact with the hydroxyl groups on the rim.Hydrophobic cavity (inclusion of cyanobenzyl), Hydroxyl groups (H-bonding)
Macrocyclic Antibiotic-Based Moderate ProbabilityThe secondary amine can interact with the ionizable groups on the CSP.[11] The multiple chiral centers and functional groups offer diverse interaction possibilities.Carboxylic acid/amine groups (ionic), Peptide backbone (H-bonding), Aromatic rings (π-π)
Chiral Crown Ether-Based Moderate ProbabilitySpecific for the separation of primary and secondary amines. The N-methyl group might influence the fit into the crown ether cavity.Crown ether cavity (complexation with protonated amine)

Deep Dive into Chiral Recognition Mechanisms

The efficacy of a chiral separation is dictated by the subtle differences in the free energy of interaction between the two enantiomers and the chiral stationary phase. A deeper understanding of these interactions is key to rational method development and troubleshooting.

G cluster_csps Chiral Stationary Phases analyte (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide Secondary Amine Amide Cyano Group Aromatic Rings poly Polysaccharide-Based H-Bonding π-π Stacking Dipole-Dipole analyte:amide->poly:hbond H-Bonding analyte:cyano->poly:dipole Dipole-Dipole analyte:aromatic->poly:pipi π-π Stacking cyclo Cyclodextrin-Based Inclusion Complex H-Bonding analyte:aromatic->cyclo:inclusion Inclusion macro Macrocyclic Antibiotic-Based Ionic Interactions H-Bonding π-π Stacking analyte:amine->macro:ionic Ionic Interaction analyte:amide->macro:hbond3 H-Bonding analyte:aromatic->macro:pipi2 π-π Stacking crown Chiral Crown Ether-Based Complexation analyte:amine->crown:complex Complexation

Caption: Interaction map between the analyte's functional groups and different CSPs.

4.1. Polysaccharide CSPs: A Multifaceted Approach

The chiral grooves of polysaccharide derivatives provide a complex three-dimensional environment. For our target molecule, the amide N-H can act as a hydrogen bond donor, while the carbonyl and cyano groups can act as hydrogen bond acceptors or participate in dipole-dipole interactions with the carbamate groups on the CSP. The two aromatic rings can engage in π-π stacking with the phenyl groups of the chiral selector.

4.2. Cyclodextrin CSPs: The Importance of Fit

The primary driver for chiral recognition on cyclodextrin-based CSPs is the differential inclusion of one of the enantiomer's hydrophobic moieties into the cyclodextrin cavity.[7] For (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide, the 3-cyano-benzyl group is the most likely candidate for inclusion. The stereocenter's proximity to this group will influence how deeply and in what orientation it can penetrate the cavity, leading to different interaction energies for the two enantiomers. Secondary interactions, such as hydrogen bonding between the analyte's amide or amine groups and the hydroxyl groups on the rim of the cyclodextrin, further contribute to the separation.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for screening and optimizing the chiral separation of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide.

5.1. Protocol 1: Initial Screening of Chiral Stationary Phases

Objective: To identify the most promising chiral stationary phase and mobile phase system for the enantiomeric separation.

Materials:

  • HPLC system with UV detector

  • Chiral columns:

    • Polysaccharide-based: Chiralpak® IA, Chiralcel® OD-H

    • Cyclodextrin-based: Cyclobond™ I 2000

    • Macrocyclic antibiotic-based: Astec CHIROBIOTIC® V

  • Mobile Phases:

    • Normal Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA)

    • Polar Organic Mode: Acetonitrile with 0.1% DEA

    • Reversed-Phase: 20 mM Ammonium bicarbonate in Water/Methanol (50:50, v/v)

  • Sample: Racemic 2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide (1 mg/mL in mobile phase)

Procedure:

  • Equilibrate each column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 5 µL of the sample solution.

  • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Evaluate the chromatogram for resolution (Rs), selectivity (α), and retention factor (k).

  • Repeat steps 1-4 for each column and mobile phase combination.

5.2. Protocol 2: Method Optimization

Objective: To fine-tune the separation parameters for the best-performing CSP and mobile phase combination identified in the initial screening.

Procedure:

  • Mobile Phase Composition: Systematically vary the ratio of the strong to weak solvent in the mobile phase (e.g., for normal phase, vary the percentage of isopropanol from 5% to 20%).

  • Mobile Phase Additives: For basic compounds like the target analyte, evaluate the effect of different basic additives (e.g., diethylamine, triethylamine, ethanolamine) and their concentrations (0.05% to 0.2%).

  • Temperature: Investigate the effect of column temperature on the separation (e.g., from 15°C to 40°C). Lower temperatures often improve resolution but may increase analysis time and backpressure.[8]

  • Flow Rate: Optimize the flow rate to achieve a balance between analysis time and resolution. Lower flow rates can sometimes improve resolution.[8]

Conclusion and Recommendations

Based on the structural features of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide and the known chiral recognition mechanisms of various CSPs, polysaccharide-based chiral stationary phases, particularly those from the Chiralpak® and Chiralcel® series, are the most recommended starting point for method development. Their broad applicability and multiple interaction modes make them highly likely to achieve a successful separation.[1][2] Cyclodextrin-based CSPs also represent a strong secondary option, especially if inclusion of the cyanobenzyl group is a dominant factor in chiral recognition.

A systematic screening approach, as outlined in the provided protocols, is essential for empirically determining the optimal stationary phase and mobile phase conditions. The final method should then be rigorously validated according to ICH guidelines to ensure its suitability for its intended purpose in a regulated environment.[1]

References

  • Choosing the Right Chiral Column for Your Application. Daicel Chiral Technologies. Available at: [Link]

  • Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Modified Cyclodextrins for Chiral Separation. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Available at: [Link]

  • HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. PubMed. Available at: [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. Available at: [Link]

  • Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available at: [Link]

  • Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. PMC. Available at: [Link]

  • CORRECTED PROOF. IRIS . Available at: [https://re.public.polimi.it/retrieve/handle/11311/1054175/460391/2018-01-22 - JCA - Sulfoxides - Corrected proof.pdf]([Link] - JCA - Sulfoxides - Corrected proof.pdf)

  • Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. Springer. Available at: [Link]

  • Cyclodextrin-based CSPs. Chiralpedia. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. MDPI. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. MDPI. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC. Semantic Scholar. Available at: [Link]

  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*. SCIRP. Available at: [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of LProlinamide by Reverse Phase HPLC. Juniper Publishers. Available at: [Link]

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Validation

Cross-Validation of In Vitro Screening Assays for (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

Introduction: The Analytical Challenge of α -Aminoamides (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide (CAS: 1307558-65-1) is a structurally distinct α -aminoamide derivative. Molecules within this chemotype—shari...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of α -Aminoamides

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide (CAS: 1307558-65-1) is a structurally distinct α -aminoamide derivative. Molecules within this chemotype—sharing a pharmacophore with clinical agents like safinamide and lacosamide—frequently exhibit polypharmacology, acting as Monoamine Oxidase B (MAO-B) inhibitors and state-dependent Voltage-Gated Sodium Channel (Nav1.7) blockers .

When characterizing such dual-modulators, single-assay screening pipelines are fundamentally inadequate. High-throughput fluorometric assays are vulnerable to redox interference, while bulk membrane-potential assays fail to capture the state-dependent kinetics crucial to Nav1.7 blockade. To ensure scientific integrity, we must employ self-validating orthogonal systems . This guide details the causal logic and step-by-step protocols for cross-validating in vitro assays for this specific compound.

Pillar I: MAO-B Catalytic Inhibition Assays

The Causality of Assay Selection

The primary high-throughput screen for MAO-B activity relies on the Amplex Red fluorometric assay. MAO-B oxidizes its substrate, producing hydrogen peroxide ( H2​O2​ ). Horseradish peroxidase (HRP) then uses this H2​O2​ to convert Amplex Red into the highly fluorescent resorufin 1. However, compounds containing electron-rich or redox-active moieties can act as H2​O2​ scavengers or HRP inhibitors, yielding false positives.

To create a self-validating system, any hit from the Amplex Red assay must be cross-validated using a Radiometric 14 C-PEA Extraction Assay . Because the radiometric assay directly measures the physical separation of the radioactive aldehyde product from the amine substrate, it is entirely immune to optical or redox interference 2.

Protocol 1: Primary HTS (Amplex Red Fluorometric Assay)
  • Reagent Preparation: Prepare 0.05 M sodium phosphate buffer (pH 7.4). Prepare a 2X working solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM tyramine (substrate).

  • Compound Incubation: In a 384-well black microplate, add 25 µL of recombinant human MAO-B enzyme (5 µg/mL) and 5 µL of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide (titrated from 10 µM to 0.1 nM in 1% DMSO). Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 25 µL of the 2X Amplex Red/HRP/Tyramine working solution to each well.

  • Kinetic Readout: Protect from light and incubate for 30 minutes. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) using a microplate reader.

Protocol 2: Orthogonal Validation (Radiometric 14 C-PEA Assay)
  • Reaction Assembly: In 1.5 mL microcentrifuge tubes, combine 100 µL of MAO-B enzyme (5 µg/mL in phosphate buffer) with 10 µL of the compound. Pre-incubate for 15 minutes at 37°C.

  • Isotope Addition: Initiate the reaction by adding 10 µL of [ 14 C]-Phenylethylamine (PEA) (final concentration 10 µM, specific activity 50 mCi/mmol). Incubate at 37°C for 20 minutes.

  • Termination & Extraction: Stop the reaction by adding 100 µL of 3 M HCl. Add 1 mL of Toluene/Ethyl Acetate (1:1 v/v) to extract the deaminated 14 C-aldehyde product.

  • Phase Separation: Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 5 minutes.

  • Scintillation Counting: Transfer 500 µL of the upper organic phase into a scintillation vial containing 3 mL of scintillation cocktail. Quantify radioactivity using a Liquid Scintillation Counter (LSC).

Pillar II: Nav1.7 State-Dependent Blockade

The Causality of Assay Selection

α -aminoamides rarely block the resting state of sodium channels; they preferentially bind to the inactivated state , stabilizing the channel and preventing repetitive firing. Standard FLIPR (Fluorescence Imaging Plate Reader) assays measure bulk membrane depolarization but cannot control membrane voltage to isolate channel states. Therefore, FLIPR will severely underestimate the potency of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide.

To accurately determine the IC50​ , we must utilize Automated Patch-Clamp (APC) electrophysiology, which allows us to apply specific voltage-step protocols to drive the channels into the inactivated state before measuring compound binding 3.

Protocol 3: Automated Patch-Clamp (State-Dependent Kinetics)
  • Cell Preparation: Harvest HEK293 cells stably expressing human Nav1.7. Resuspend in extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 5 mM Glucose, pH 7.4).

  • Intracellular Perfusion: Load the APC chip with intracellular solution (110 mM CsF, 10 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.2).

  • Resting State Protocol: Hold the membrane at -120 mV. Apply a 20 ms test pulse to 0 mV. Measure the peak inward sodium current. Perfuse the compound and repeat to determine resting-state IC50​ .

  • Inactivated State Protocol: Hold at -120 mV. Apply an 8-second conditioning prepulse to -70 mV (driving channels into slow/fast inactivation). Apply a brief 10 ms recovery pulse to -120 mV (allowing unbound channels to recover), followed immediately by a 20 ms test pulse to 0 mV.

  • Data Analysis: Calculate the fractional block of the current elicited after the -70 mV prepulse to determine the inactivated-state IC50​ .

Nav17_States Resting Resting State (-120 mV) Open Open State (Depolarization) Resting->Open Activation Inactivated Inactivated State (-70 mV Prepulse) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Drug (S)-2-Amino-N-(3-cyano-benzyl)- N-methyl-propionamide Drug->Resting Low Affinity Binding Drug->Inactivated High Affinity Binding

Caption: State-dependent binding of the compound to the inactivated state of Nav1.7 channels.

Quantitative Assay Comparison

To assist assay biologists in selecting the appropriate screening cascade, the following table summarizes the operational metrics of the cross-validation assays.

Assay ModalityTargetThroughputSensitivityArtifact RiskKinetic Resolution
Amplex Red (Fluorometric) MAO-BHigh (384/1536-well)High (nM range)High (Redox/PAINS)Endpoint / Bulk
14 C-PEA (Radiometric) MAO-BLow (Tube-based)Ultra-HighZeroTrue Catalytic Rate
FLIPR (Membrane Potential) Nav1.7High (384-well)ModerateModerate (Dye quenching)None (Bulk flux only)
Automated Patch-Clamp Nav1.7Medium (384-well chip)HighLowHigh (State-dependent)

The Self-Validating Workflow Logic

The integration of these assays forms a robust screening funnel. By intentionally pairing a high-throughput, artifact-prone assay with a low-throughput, highly rigorous orthogonal assay, we establish a self-validating system that guarantees the scientific integrity of the resulting structure-activity relationship (SAR) data.

Assay_Workflow cluster_MAO MAO-B Evaluation cluster_Nav Nav1.7 Evaluation Start Compound Synthesis CAS: 1307558-65-1 Amplex Primary: Amplex Red Assay (Fluorometric HTS) Start->Amplex FLIPR Primary: FLIPR Assay (Membrane Potential) Start->FLIPR Radio Orthogonal: 14C-PEA Assay (Radiometric Validation) Amplex->Radio Hit Confirmation Lead Validated Dual Modulator Lead Candidate Radio->Lead Patch Orthogonal: Auto Patch-Clamp (State-Dependent Kinetics) FLIPR->Patch Hit Confirmation Patch->Lead

Caption: Orthogonal screening workflow for validating dual MAO-B and Nav1.7 inhibitory activity.

References

  • Truman, P., et al. "Cigarette Smoke Extract, but Not Electronic Cigarette Aerosol Extract, Inhibits Monoamine Oxidase in vitro." Frontiers in Physiology, 2019. 1

  • Jiang, L., et al. "Inhibition of monoamine oxidase B reduces atherosclerosis and fatty liver in mice." Life Sciences, 2022. 2

  • Estacion, M., et al. "Towards development of Nav1.7 channel modulators for pain treatment: A comparison of mexiletine effect in two cell models by automated patch clamp." Biomedicine & Pharmacotherapy, 2025. 3

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

As chemists and drug development professionals, our work inherently involves the synthesis and handling of novel molecules. While the focus is often on discovery, the responsible management of chemical waste is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

As chemists and drug development professionals, our work inherently involves the synthesis and handling of novel molecules. While the focus is often on discovery, the responsible management of chemical waste is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide, a compound featuring a nitrile (cyano) group, an amide linkage, and a chiral center.

The absence of a specific Safety Data Sheet (SDS) for many research chemicals necessitates a conservative approach based on the hazardous properties of their constituent functional groups. The primary concern for this molecule is the cyano group, which is structurally related to inorganic cyanide and carries a high potential for toxicity. Therefore, all waste containing this compound must be treated as hazardous.

Part 1: Hazard Assessment and Risk Mitigation

Before any handling or disposal, a thorough risk assessment is mandatory. The key hazardous functionalities in (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide are the nitrile group and the substituted amide structure.

  • Nitrile Group (-CN): Organic nitriles can be toxic by ingestion, inhalation, or skin absorption. A critical danger is their potential to metabolize into or release hydrogen cyanide (HCN), a potent metabolic poison, particularly under acidic conditions.

  • Amide Group (-CON-): While generally less reactive than other carbonyl derivatives, amides can still undergo hydrolysis under strong acid or base conditions.

Given these risks, all handling and disposal operations must be conducted within a certified chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of the compound, solvents, or degradation reagents.
Hand Protection Nitrile gloves (minimum thickness of 4 mil). For prolonged contact, consider double-gloving or heavier gloves.Provides a barrier against dermal absorption. Nitrile is recommended for its resistance to a broad range of chemicals. Check manufacturer's compatibility charts for the specific solvents being used.
Body Protection Flame-resistant laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required if all work is performed in a certified chemical fume hood.The fume hood provides primary respiratory protection by containing vapors.

Part 2: Segregation and Collection of Waste

Proper waste segregation is the foundation of a safe disposal plan. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Waste Stream Decision Workflow

The following diagram outlines the logic for segregating different types of waste generated during work with (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide.

cluster_0 Waste Generation Point cluster_1 Waste Segregation & Collection start Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_type Solid Waste Type? is_solid->solid_type Solid liquid_type Liquid Waste Type? is_solid->liquid_type Liquid gross Grossly Contaminated Solids (e.g., filter cake, bulk compound) solid_type->gross Bulk Compound / Heavily Contaminated sharps Contaminated Sharps (Needles, Scalpels) solid_type->sharps Sharps minor Trace Contaminated PPE (Gloves, Wipes) solid_type->minor Trace Contamination halogen Halogenated Organic Liquid Waste liquid_type->halogen Contains >1% Halogens (e.g., DCM, Chloroform) non_halogen Non-Halogenated Organic Liquid Waste liquid_type->non_halogen Non-Halogenated Solvents (e.g., Toluene, Hexanes) aqueous Aqueous Waste (pH neutral) liquid_type->aqueous Aqueous Solutions (e.g., from extractions) cluster_0 Spill Response Protocol spill Spill Occurs alert Alert personnel Evacuate immediate area spill->alert assess Assess spill size & risk (Is it manageable?) alert->assess contact_ehs Contact EHS immediately Isolate the area assess->contact_ehs No / Large Spill ppe Don appropriate PPE assess->ppe Yes / Small Spill contain Contain the spill (Use absorbent pads/berms) ppe->contain neutralize Cover with absorbent material (e.g., vermiculite, sand) contain->neutralize collect Collect absorbed material using non-sparking tools neutralize->collect package Package waste in a sealed, labeled container collect->package decon Decontaminate the area package->decon

Caption: Step-by-step spill response workflow.

  • Evacuate and Alert: Immediately alert colleagues in the vicinity. If the spill is large or the substance is aerosolized, evacuate the lab and call your institution's EHS emergency line.

  • Containment: For small, manageable spills, prevent the spread by encircling the area with an absorbent material like vermiculite or a spill pad.

  • Absorption: Gently cover the spill with an inert absorbent. Do not use combustible materials like paper towels on a solvent-based spill.

  • Collection: Once fully absorbed, carefully scoop the material using non-sparking tools into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a cloth or sponge soaked in a soap and water solution. Place all cleaning materials into the solid hazardous waste stream.

Part 4: Final Disposal Pathway

All collected waste streams—solid, liquid organic, and aqueous—containing (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide are considered hazardous.

  • Storage: Store all sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and have secondary containment.

  • Documentation: Complete all necessary hazardous waste pickup forms as required by your institution and local regulations. Accuracy in documenting the chemical constituents is vital for the safety of waste handlers.

  • Pickup and Disposal: Contact your institution's EHS department to schedule a pickup. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. Professional hazardous waste disposal contractors will handle the ultimate destruction of the material, typically through high-temperature incineration, which is the preferred method for organic nitriles.

By adhering to these rigorous procedures, researchers can ensure that their work is conducted not only at the forefront of science but also with the utmost commitment to safety and environmental responsibility.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8333, Acetonitrile." PubChem, [Link]. Accessed March 18, 2024.

  • Gaylord Chemical Company, LLC. "DMSO & Nitriles - Safe Handling Guide." [Link]. Accessed March 18, 2024.

  • University of California, Los Angeles. "Glove Selection Chart." UCLA Chemistry & Biochemistry, [Link]. Accessed March 18, 2024.

  • U.S. Environmental Protection Agency. "Managing Your Hazardous Waste: A Guide for Small Businesses." EPA, [Link]. Accessed March 18, 2024.

  • The National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington, DC: The National Academies Press. [Link].

Handling

Personal protective equipment for handling (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for complex, multi-functional pharmaceutical intermediates. When preparing to handle (S)-2-Amino-N-(3-cyano-b...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for complex, multi-functional pharmaceutical intermediates. When preparing to handle (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide , we cannot treat it as a generic organic powder. To ensure absolute operational safety, we must deconstruct its molecular architecture, understand the specific mechanistic risks it poses, and engineer our safety protocols accordingly.

This guide provides the definitive, step-by-step operational and disposal plan for handling this compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Chemical Hazard Profile: The Causality Behind the Protocol

To select the correct Personal Protective Equipment (PPE), we must first understand why this specific molecule is hazardous. OSHA’s PPE standard (29 CFR 1910.132) mandates a thorough hazard assessment prior to handling any chemical[1],[2]. The structure of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide presents three distinct hazard alerts:

  • The Primary Amine: Amines are aggressive penetrants and skin irritants. Standard disposable nitrile gloves offer notoriously poor chemical resistance to amines, often failing permeation tests in under a minute[3],[4].

  • The Cyano-Benzyl Moiety: Benzyl cyanide derivatives are highly toxic via dermal absorption, inhalation, and ingestion[5],[6]. If the amine group compromises your glove barrier, the cyano-benzyl group can rapidly absorb through the skin, potentially leading to severe systemic toxicity.

  • The Solid State: As a dry powder, this pharmacologically active intermediate presents a significant micro-particulate inhalation risk.

Hierarchy of Controls: Engineering First

PPE is always your last line of defense[7]. Before donning any gear, you must establish proper engineering controls. All manipulations of this compound (weighing, transferring, dissolving) must be performed inside a certified chemical fume hood or a localized exhaust ventilation (LEV) powder weighing isolator[1].

Required PPE Matrix

Based on the compound's permeation profile and toxicity, the following PPE is strictly required.

Protection CategoryRecommended PPE SpecificationPrimary MaterialScientific Justification
Primary Hand Barrier (Inner) Chemical-resistant laminate glovesPE/EVAL/PE (e.g., Silver Shield)Blocks aggressive amine permeation; standard nitrile fails rapidly against amines[3],[4].
Secondary Hand Barrier (Outer) Heavy-duty disposable glovesNitrile (≥ 5 mil thickness)Provides mechanical dexterity and splash protection; must be discarded immediately if contaminated[4].
Eye & Face Protection Chemical splash gogglesPolycarbonate (ANSI Z87.1)Prevents ocular exposure to micro-particulates and reactive amine dust[7],[8].
Body Protection Fully buttoned laboratory coatFlame-resistant Cotton/NomexActs as a physical barrier against particulate accumulation on personal clothing[2].
Respiratory Protection Particulate respirator (N95/P100)NIOSH-approved filterDeployed only if localized exhaust ventilation (fume hood) is unavailable or compromised[1].

Step-by-Step Operational Methodology (Self-Validating System)

To guarantee safety, we utilize a "self-validating" operational protocol. This means the procedure itself contains built-in checks to confirm it is being executed correctly.

Phase 1: Pre-Operation & Donning

  • Engineering Control Validation: Turn on the fume hood. Validation: Hold a delicate task wipe (e.g., Kimwipe) at the sash opening. The wipe must be visibly pulled inward, confirming negative pressure and adequate face velocity (>100 fpm). If it drops straight down, abort the procedure.

  • Glove Integrity Verification: Don the laminate inner glove, followed by the ≥ 5 mil nitrile outer glove. Validation: Perform a tactile check. Pick up your micro-spatula. If you cannot easily manipulate the tool, your outer glove is too thick or poorly fitted, which increases the risk of a spill. Adjust sizing before opening the chemical container.

  • Final PPE Check: Don your ANSI Z87.1 splash goggles and ensure your lab coat is buttoned to the collar.

Phase 2: Chemical Manipulation 4. No-Touch Technique: Place the sealed vial of (S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide into the fume hood. Using anti-static spatulas, transfer the required mass into a tared weigh boat. Never touch the compound directly, even with gloved hands. 5. Solvent Addition: If creating a stock solution, add the solvent directly to the weigh boat or transfer the powder to a volumetric flask inside the hood before adding the solvent.

Phase 3: Decontamination & Doffing 6. In-Hood Decontamination: Wipe down spatulas, the balance pan, and the hood surface with a compatible solvent (e.g., isopropanol) using disposable wipes. 7. Doffing and Visual Inspection: Remove the outer nitrile gloves inside-out. Validation: Visually inspect the inner laminate gloves. Any discoloration or moisture indicates outer glove failure and potential exposure, triggering immediate hand-washing and incident reporting. 8. Final Removal: Remove goggles, then the inner laminate gloves. Wash hands thoroughly with soap and water immediately after exiting the laboratory space[9].

Spill Response and Waste Disposal Plan

(S)-2-Amino-N-(3-cyano-benzyl)-N-methyl-propionamide must be treated as highly toxic hazardous waste.

  • Solid Waste: All consumables (weigh boats, spatulas, outer gloves, wipes) that contact the powder must be placed in a rigid, sealable, and properly labeled hazardous waste container. Do not dispose of contaminated gloves in municipal trash[7].

  • Liquid Waste: If the compound is dissolved in organic solvents, collect the liquid in a designated organic waste carboy.

  • Critical Incompatibility Warning: Never mix cyano-benzyl waste streams with strong acids. Acidic environments can trigger the decomposition of the nitrile group, resulting in the release of highly lethal hydrogen cyanide (HCN) gas.

Operational Workflow Visualization

Workflow A 1. Hazard Assessment Identify Amine & Nitrile Risks B 2. Engineering Controls Engage Fume Hood (>100 fpm) A->B C 3. PPE Donning Laminate inner, Nitrile outer B->C D 4. Chemical Manipulation Execute no-touch technique C->D E 5. Decontamination Surface wipe-down in hood D->E F 6. PPE Doffing Aseptic removal protocol E->F G 7. Waste Disposal Segregate hazardous streams F->G

Operational workflow for the safe handling and disposal of cyano-benzyl amine derivatives.

Sources

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